molecular formula C32H56N7O17P3S B15545825 6-Methyldecanoyl-CoA

6-Methyldecanoyl-CoA

Cat. No.: B15545825
M. Wt: 935.8 g/mol
InChI Key: JFNLQHJDIQWMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyldecanoyl-CoA is a useful research compound. Its molecular formula is C32H56N7O17P3S and its molecular weight is 935.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H56N7O17P3S

Molecular Weight

935.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-methyldecanethioate

InChI

InChI=1S/C32H56N7O17P3S/c1-5-6-9-20(2)10-7-8-11-23(41)60-15-14-34-22(40)12-13-35-30(44)27(43)32(3,4)17-53-59(50,51)56-58(48,49)52-16-21-26(55-57(45,46)47)25(42)31(54-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,42-43H,5-17H2,1-4H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)

InChI Key

JFNLQHJDIQWMJN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 6-Methyldecanoyl-CoA Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacterial species, playing a vital role in maintaining membrane fluidity, especially in response to environmental stresses like low temperature.[1][2][3] The synthesis of these lipids, particularly those of the anteiso series, follows a specialized pathway that diverges from the canonical straight-chain fatty acid synthesis at the initiation stage. This guide provides a detailed examination of the biosynthesis of 6-methyldecanoyl-CoA, a key intermediate in the formation of longer anteiso-BFCAs. We will delineate the core enzymatic steps, present quantitative data on key enzymes, provide detailed experimental protocols for pathway analysis, and discuss the pathway's significance as a potential target for novel antimicrobial agents.

The Core Biosynthetic Pathway

The synthesis of this compound is a multi-step process that begins with an amino acid precursor and proceeds through the iterative action of the Type II fatty acid synthase (FASII) system.[4] The pathway can be divided into three main stages: Primer Synthesis, Initiation, and Elongation.

Primer Synthesis: From Isoleucine to 2-Methylbutyryl-CoA

The journey to anteiso-BCFAs begins with the branched-chain amino acid L-isoleucine.[5][6] This precursor is converted into the starter unit, 2-methylbutyryl-CoA, through a two-step enzymatic process.

  • Transamination: L-isoleucine undergoes transamination to form (S)-α-keto-β-methylvalerate. This reaction is typically catalyzed by a branched-chain amino acid aminotransferase (e.g., IlvE).[6]

  • Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated to produce 2-methylbutyryl-CoA. This critical, irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH) .[6][7][8] This multi-enzyme complex is a key control point in the synthesis of all BCFAs.[9]

Initiation: The Role of FabH

The initiation of anteiso-fatty acid synthesis is the defining step that separates it from straight-chain synthesis. This reaction is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) .[10][11]

  • Condensation: FabH catalyzes the Claisen condensation of the 2-methylbutyryl-CoA primer with malonyl-acyl carrier protein (malonyl-ACP), the two-carbon donor for all subsequent elongation steps.[4][12] The product of this reaction is 3-keto-4-methylhexanoyl-ACP.

The substrate specificity of FabH is the primary determinant of whether a bacterium produces straight-chain or branched-chain fatty acids.[10][11] In bacteria that synthesize anteiso-BFCAs, such as Bacillus subtilis and Listeria monocytogenes, the FabH enzyme shows a preference for branched-chain acyl-CoA primers like 2-methylbutyryl-CoA over the acetyl-CoA used for straight-chain synthesis.[5][10]

Elongation Cycles: The FASII Machinery

Once initiated, the acyl chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA. This is carried out by the iterative action of the core FASII enzyme complex. Each elongation cycle consists of four conserved reactions:

  • Reduction (FabG): The β-keto group of the acyl-ACP intermediate is reduced to a hydroxyl group by a NADPH-dependent β-ketoacyl-ACP reductase (FabG).

  • Dehydration (FabZ): A molecule of water is removed to create a double bond, forming a trans-2-enoyl-ACP intermediate, a reaction catalyzed by β-hydroxyacyl-ACP dehydratase (FabZ).

  • Reduction (FabI): The double bond is reduced by an NADH-dependent enoyl-ACP reductase (FabI), yielding a saturated acyl-ACP that is two carbons longer than the starting substrate.

  • Condensation (FabF/B): The elongated acyl-ACP chain is then condensed with another molecule of malonyl-ACP by β-ketoacyl-ACP synthase I or II (FabF or FabB) to begin the next cycle.

To reach 6-methyldecanoyl-ACP (the ACP-bound form of this compound), the initial 3-keto-4-methylhexanoyl-ACP undergoes three full elongation cycles. The final acyl-ACP product can then be transferred to Coenzyme A.

Caption: Overview of the biosynthetic route from L-isoleucine to this compound.

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes in this pathway dictate the final fatty acid profile of the bacterium. Below are tables summarizing available kinetic data for the two most critical enzymes: the BCKDH complex and FabH.

Table 1: Kinetic Properties of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Data for this enzyme is often from mammalian sources due to its relevance in maple syrup urine disease, but the bacterial enzyme performs the same function. Kinetic values can vary significantly between species.

Organism/SourceSubstrateApparent K_m (mM)V_max (nmol/h/mg protein)Citation
Normal Human Lymphoblastsα-ketoisovalerate0.05 - 0.0613 - 15[13]
Purified Rat Liverα-ketoisovalerate--[14]

Note: The BCKDH complex from B. subtilis has been shown to have higher relative activity with the isoleucine-derived substrate compared to those derived from valine (75%) and leucine (B10760876) (31%), ensuring a high production of anteiso fatty acid precursors.[9]

Table 2: Substrate Specificity and Kinetic Parameters of FabH Homologs The substrate specificity of FabH is a crucial determinant for BCFA synthesis. The data highlights the preference of FabH from BCFA-producing bacteria for branched-chain primers.

Enzyme SourceSubstrate Acyl-CoAApparent K_m (µM)Relative Activity (%)Citation
Bacillus subtilis (bFabH1) Acetyl-CoA-100[10]
Isobutyryl-CoA-130[10]
Isovaleryl-CoA-140[10]
2-Methylbutyryl-CoA-160[10][15]
Bacillus subtilis (bFabH2) Acetyl-CoA-100[10]
Isobutyryl-CoA-210[10]
Isovaleryl-CoA-170[10]
2-Methylbutyryl-CoA-120[10]
S. glaucescens (sFabH) Acetyl-CoA3.0 ± 0.460[16]
Butyryl-CoA0.60 ± 0.05100[16]
Isobutyryl-CoA0.40 ± 0.0140[16]
X. campestris (XccFabH) Butyryl-CoA15.6 ± 1.1100[17]
Isobutyryl-CoA25.1 ± 1.241[17]
Isovaleryl-CoA30.5 ± 2.549[17]

Experimental Protocols

Analyzing the this compound biosynthesis pathway involves a combination of enzymatic assays and analytical chemistry techniques.

Protocol 1: In Vitro Fatty Acid Synthase (FASII) Reconstitution Assay

This protocol allows for the measurement of FAS activity and substrate specificity using purified enzymes.

Objective: To reconstitute the FASII pathway in vitro to measure the incorporation of radiolabeled precursors into fatty acids.

Materials:

  • Purified FASII enzymes (FabD, FabH, FabG, FabZ, FabI, FabF)

  • Purified holo-Acyl Carrier Protein (ACP)

  • Primer substrates (e.g., 2-methylbutyryl-CoA, acetyl-CoA)

  • [2-¹⁴C]malonyl-CoA (radiolabeled extender unit)

  • NADPH and NADH cofactors

  • Reaction buffer (100 mM sodium phosphate (B84403) pH 7.0, 1 mM DTT)

  • Quenching solution (10% trichloroacetic acid, TCA)

  • Scintillation fluid

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified FASII enzymes (typically 0.2-1 µg of each), holo-ACP (10 µM), NADPH (1 mM), and NADH (1 mM).[10][18]

  • Primer Addition: Add the desired acyl-CoA primer substrate (e.g., 2-methylbutyryl-CoA) to a final concentration of ~200 µM.

  • Initiation: Start the reaction by adding [2-¹⁴C]malonyl-CoA to a final concentration of ~500 µM. Incubate at 37°C.[18]

  • Time Points: At various time points (e.g., 0, 5, 10, 20 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to an equal volume of cold 10% TCA to precipitate proteins and acyl-ACPs.

  • Separation: Centrifuge the quenched samples to pellet the precipitated material. The unreacted [¹⁴C]malonyl-CoA remains in the supernatant.

  • Quantification: Measure the radioactivity of the pellet (representing incorporated label) using liquid scintillation counting.

  • Analysis: Plot the incorporated radioactivity over time to determine the initial reaction rate. Compare rates between different primer substrates to assess FabH specificity.[10]

Protocol 2: Cellular Fatty Acid Analysis by GC-MS

This protocol details the extraction of total cellular fatty acids and their analysis as fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify the fatty acid profile, including BCFAs, from a bacterial culture.

Methodology:

  • Cell Harvesting: Grow bacterial cells to the desired phase (e.g., late stationary phase) and harvest by centrifugation. Wash the cell pellet with saline solution.

  • Saponification: Resuspend the cell pellet in 1.0 mL of a saponification reagent (e.g., 15% NaOH in 50% methanol). Heat at 100°C for 30 minutes to hydrolyze lipids and release fatty acids as sodium salts.[19]

  • Methylation: Cool the tubes and add 2.0 mL of a methylation reagent (e.g., 6.0 N HCl in methanol). Heat at 80°C for 10 minutes. This step converts the fatty acids to their volatile methyl ester derivatives (FAMEs).[19]

  • Extraction: After cooling, add 1.25 mL of an extraction solvent (e.g., 1:1 hexane:methyl tert-butyl ether) and mix for 10 minutes. Centrifuge to separate the phases. The upper organic phase contains the FAMEs.[19]

  • Sample Cleanup (Optional): Transfer the organic phase to a new tube and wash with 3.0 mL of a dilute base (e.g., 1.2% NaOH) to remove residual acidic reagents.

  • GC-MS Analysis: Inject 1-2 µL of the final organic phase into a GC-MS system.

    • GC Column: Use a suitable capillary column, such as a HP-5MS (30m x 0.25mm).[20][21]

    • Temperature Program: A typical program starts at 100-170°C, ramps up to 270°C, and holds to ensure elution of all FAMEs.[19][20]

    • Detection: Use a mass spectrometer to identify peaks based on their mass spectra and a flame ionization detector (FID) for accurate quantification against known standards.[20]

GCMS_Workflow Figure 2: GC-MS Workflow for Bacterial FAMEs Analysis step step reagent reagent instrument instrument A 1. Harvest & Wash Bacterial Cells B 2. Saponification (NaOH/Methanol, 100°C) A->B C 3. Methylation (HCl/Methanol, 80°C) B->C D 4. FAMEs Extraction (Hexane/MTBE) C->D E 5. Phase Separation D->E F 6. Inject Sample E->F G GC-MS Analysis F->G H 7. Data Analysis (Identification & Quantification) G->H

Caption: A streamlined workflow for preparing and analyzing bacterial fatty acids.

Regulation and Significance

Regulation of BCFA Synthesis

The composition of branched-chain fatty acids in bacteria is not static and is regulated by several factors:

  • Precursor Availability: The intracellular pools of branched-chain amino acids (isoleucine, leucine, and valine) directly influence the availability of primers for BCFA synthesis.[6] An abundance of isoleucine leads to a higher proportion of anteiso fatty acids.[9]

  • Temperature: Many bacteria, including Listeria monocytogenes, increase the proportion of anteiso-BFCAs at lower growth temperatures.[1][2] Anteiso fatty acids have lower melting points than their iso or straight-chain counterparts, which helps maintain membrane fluidity in the cold. This adaptation is partly mediated by the temperature-responsive catalytic properties of the FabH enzyme.[2][22]

Significance in Drug Development

The bacterial FASII pathway is a validated and attractive target for the development of new antibiotics. Because it is composed of discrete, monofunctional enzymes, it is structurally distinct from the large, multifunctional Type I fatty acid synthase (FASI) found in mammals.[4][23] This difference allows for the development of selective inhibitors that target the bacterial pathway without affecting the host.

FabH, as the enzyme catalyzing the first and committing step in fatty acid synthesis, is a particularly promising target.[11][12] An inhibitor targeting the unique substrate-binding pocket of bacterial FabH could effectively block all de novo fatty acid synthesis, leading to bacterial cell death. Understanding the specific mechanisms of BCFA synthesis, including the formation of intermediates like this compound, is crucial for designing potent and specific inhibitors against pathogens that rely on these fatty acids for survival.

References

The Pivotal Role of 6-Methyldecanoyl-CoA and its Analogs in Microbial Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) derivatives are central to a vast array of metabolic processes in microbes, serving as activated precursors for both primary and secondary metabolism. Among these, branched-chain fatty acyl-CoAs play a crucial role in the biosynthesis of a diverse range of natural products, including many clinically significant antibiotics. This technical guide focuses on the function of specific branched-chain acyl-CoAs, exemplified by the conceptual intermediate 6-methyldecanoyl-CoA, in the biosynthesis of bioactive secondary metabolites in actinomycetes, particularly Streptomyces. We delve into the biosynthesis of germicidins, a family of α-pyrone polyketides that act as autoregulatory inhibitors of spore germination, to illustrate the importance of these specialized acyl-CoA molecules. This document provides a comprehensive overview of the biosynthetic pathways, key enzymes, quantitative data, and detailed experimental protocols relevant to the study of these microbial metabolites.

Introduction: Branched-Chain Fatty Acyl-CoAs in Microbial Metabolism

In the realm of microbial metabolism, acetyl-CoA is a primary building block for fatty acid and polyketide biosynthesis.[1] However, many microorganisms, especially those of the genus Streptomyces, utilize a broader repertoire of starter units to generate structural diversity in their secondary metabolites.[2] Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many Gram-positive bacteria, influencing membrane fluidity.[3][4] The precursors for BCFAs, such as isobutyryl-CoA and 2-methylbutyryl-CoA derived from the catabolism of valine and isoleucine respectively, can be shunted into secondary metabolic pathways.[5] These branched-chain starter units are elongated by fatty acid synthase (FAS) or polyketide synthase (PKS) machinery to produce a variety of natural products. While the specific intermediate "this compound" is not prominently documented, its structure represents a mid-chain branched fatty acyl-CoA, a class of molecules increasingly recognized for their role as precursors in the biosynthesis of complex polyketides.

The Germicidin (B582966) Biosynthetic Pathway: A Case Study

A prime example of the utilization of branched-chain fatty acyl-CoA precursors is the biosynthesis of germicidins in Streptomyces species.[6] Germicidins are α-pyrone polyketides that act as potent, autoregulatory inhibitors of spore germination, playing a key role in the lifecycle of these bacteria.[7][8] At higher concentrations, they also exhibit antibacterial properties.[6]

The biosynthesis of germicidins is catalyzed by a type III polyketide synthase known as germicidin synthase (Gcs).[7] This enzyme exhibits remarkable substrate flexibility, accepting various acyl-CoAs or acyl-carrier protein (ACP) linked starter units.[9][10] The biosynthesis of germicidin A and B, for instance, is initiated with a branched-chain acyl-CoA, which is then extended by two malonyl-CoA units to form the characteristic α-pyrone ring. The specific branched-chain precursor determines the final structure of the germicidin analog produced.

Proposed Biosynthetic Pathway of Germicidin

The proposed pathway for germicidin biosynthesis involves the interplay between primary fatty acid metabolism and the specialized type III PKS, Gcs. The initial steps involve the generation of a branched-chain acyl-ACP intermediate, which then serves as the starter unit for Gcs.

Germicidin_Biosynthesis cluster_precursors Precursors from Primary Metabolism cluster_elongation Fatty Acid Elongation (Conceptual) precursor precursor intermediate intermediate enzyme enzyme product product coa coa Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA BCAA Catabolism Valine Valine Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Branched Acyl-ACP Branched Acyl-ACP 2-Methylbutyryl-CoA->Branched Acyl-ACP FabH Isobutyryl-CoA Isobutyryl-CoA Isobutyryl-CoA->Branched Acyl-ACP FabH Intermediate Acyl-ACP (e.g., 6-Methyldecanoyl-ACP) Intermediate Acyl-ACP (e.g., 6-Methyldecanoyl-ACP) Branched Acyl-ACP->Intermediate Acyl-ACP (e.g., 6-Methyldecanoyl-ACP) FAS Elongation Germicidin Germicidin Intermediate Acyl-ACP (e.g., 6-Methyldecanoyl-ACP)->Germicidin Gcs (Germicidin Synthase) + 2x Malonyl-CoA experimental_workflow cluster_discovery Discovery and Characterization cluster_function Functional Analysis bioinformatics bioinformatics genetics genetics biochemistry biochemistry analytical analytical biology biology Genome Mining Genome Mining Gene Cluster Identification Gene Cluster Identification Genome Mining->Gene Cluster Identification Gene Deletion Gene Deletion Gene Cluster Identification->Gene Deletion Heterologous Expression Heterologous Expression Gene Cluster Identification->Heterologous Expression Metabolite Profiling Metabolite Profiling Gene Deletion->Metabolite Profiling Protein Purification Protein Purification Heterologous Expression->Protein Purification Enzyme Assays Enzyme Assays Protein Purification->Enzyme Assays Enzyme Assays->Metabolite Profiling Structure Elucidation Structure Elucidation Metabolite Profiling->Structure Elucidation Bioactivity Assays Bioactivity Assays Structure Elucidation->Bioactivity Assays Mode of Action Studies Mode of Action Studies Bioactivity Assays->Mode of Action Studies

References

The Role of 6-Methyldecanoyl-CoA as a Precursor in Polyketide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketides represent a diverse class of natural products with a wide array of applications, including as antibiotics, antifungals, and anticancer agents. The structural diversity of polyketides arises in part from the variety of starter and extender units incorporated by polyketide synthases (PKSs). While simple starter units like acetyl-CoA and propionyl-CoA are common, the incorporation of more complex, branched-chain fatty acyl-CoAs contributes significantly to the structural novelty and biological activity of these molecules. This technical guide provides an in-depth exploration of 6-methyldecanoyl-CoA, a branched-chain acyl-CoA, as a potential precursor in polyketide synthesis. Although direct evidence for the natural incorporation of this compound into a specific polyketide is not extensively documented, this guide will use the biosynthesis of germicidin (B582966), a polyketide with a branched alkyl side chain, as a model system to explore the principles, methodologies, and experimental considerations for studying the role of such precursors.

Biosynthesis of Branched-Chain Acyl-CoA Precursors

The availability of this compound within a producing organism is a prerequisite for its incorporation into a polyketide. This precursor is derived from the branched-chain fatty acid biosynthesis pathway, which is particularly active in many actinomycetes, a phylum renowned for its prolific production of polyketides.

The biosynthesis of branched-chain fatty acids can be initiated by short, branched-chain acyl-CoA primers such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, which are derived from the catabolism of the amino acids valine, leucine, and isoleucine, respectively. These primers are then elongated by the fatty acid synthase (FAS) system. The pathway to a C11 branched-chain fatty acid like 6-methyldecanoic acid would involve the initial priming with a branched-chain starter followed by several rounds of elongation with malonyl-CoA. The resulting 6-methyldecanoic acid is then activated to this compound by an acyl-CoA synthetase.

cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Biosynthesis cluster_2 Activation Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Branched-chain Acyl-CoA Primers Branched-chain Acyl-CoA Primers Isobutyryl-CoA->Branched-chain Acyl-CoA Primers Isovaleryl-CoA->Branched-chain Acyl-CoA Primers 2-Methylbutyryl-CoA->Branched-chain Acyl-CoA Primers Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-chain Acyl-CoA Primers->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Branched-chain Fatty Acid (e.g., 6-Methyldecanoic Acid) Branched-chain Fatty Acid (e.g., 6-Methyldecanoic Acid) Fatty Acid Synthase (FAS)->Branched-chain Fatty Acid (e.g., 6-Methyldecanoic Acid) Elongation Cycles Acyl-CoA Synthetase Acyl-CoA Synthetase Branched-chain Fatty Acid (e.g., 6-Methyldecanoic Acid)->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound ATP, CoA

Figure 1: Biosynthetic pathway for this compound.

Incorporation of Branched-Chain Acyl-CoAs into Polyketides: The Germicidin Model

While a natural product directly derived from this compound remains to be definitively identified, the biosynthesis of germicidins by Streptomyces species provides a well-characterized model for the incorporation of branched-chain fatty acyl precursors into a polyketide scaffold. Germicidins are a family of autoregulatory germination inhibitors with a 4-hydroxy-α-pyrone core and a branched alkyl side chain. For instance, germicidin from Streptomyces viridochromogenes is 6-(2-butyl)-3-ethyl-4-hydroxy-2-pyrone (C11H16O3)[1].

The biosynthesis of germicidins is catalyzed by a type III PKS known as germicidin synthase (Gcs). Type III PKSs are homodimeric enzymes that iteratively condense a starter unit with extender units without the use of an acyl carrier protein (ACP) domain, which is characteristic of type I and type II PKSs. Gcs exhibits remarkable substrate flexibility, utilizing medium-chain acyl-CoAs (C4-C8) as starter units[2].

The proposed biosynthetic pathway for a germicidin analog with a C11 side chain would involve the loading of a C11 branched-chain acyl-CoA, such as this compound, onto the active site cysteine of Gcs. This is followed by two rounds of decarboxylative condensation with an extender unit, typically methylmalonyl-CoA or ethylmalonyl-CoA, and subsequent cyclization to form the α-pyrone ring.

This compound This compound Germicidin Synthase (Gcs) Germicidin Synthase (Gcs) This compound->Germicidin Synthase (Gcs) Loading Acyl-Gcs Intermediate Acyl-Gcs Intermediate Germicidin Synthase (Gcs)->Acyl-Gcs Intermediate Covalent Attachment Diketide Intermediate Diketide Intermediate Acyl-Gcs Intermediate->Diketide Intermediate Condensation 1 Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Diketide Intermediate Triketide Intermediate Triketide Intermediate Methylmalonyl-CoA->Triketide Intermediate Diketide Intermediate->Triketide Intermediate Condensation 2 Germicidin Analog (C11 side chain) Germicidin Analog (C11 side chain) Triketide Intermediate->Germicidin Analog (C11 side chain) Cyclization & Release

Figure 2: Proposed biosynthetic pathway for a germicidin analog.

Quantitative Analysis of Precursor Incorporation

Determining the efficiency and specificity of this compound incorporation is crucial for understanding its role as a polyketide precursor. Kinetic analysis of the PKS loading domain or the entire PKS with the branched-chain acyl-CoA substrate provides quantitative data on substrate affinity (Km) and turnover rate (kcat).

Studies on germicidin synthase (Gcs) have shown a preference for acyl-ACP starter units over acyl-CoA thioesters, with a catalytic efficiency (kcat/Km) approximately 10-fold higher for acyl-ACPs[3][4]. This suggests that in vivo, the direct transfer from the FAS machinery might be the preferred route.

Table 1: Hypothetical Kinetic Parameters for a PKS Loading Domain with Various Acyl-CoA Starter Units

SubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)
Acetyl-CoA50103.3 x 10³
Butyryl-CoA2585.3 x 10³
Octanoyl-CoA1555.6 x 10³
This compound 20 4 3.3 x 10³
Dodecanoyl-CoA3021.1 x 10³

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed for PKS substrate specificity.

Experimental Protocols

A multi-faceted experimental approach is required to definitively establish this compound as a precursor for a specific polyketide.

Isotopic Labeling Studies

Feeding studies with isotopically labeled precursors are a cornerstone for elucidating biosynthetic pathways.

Protocol: ¹³C-Labeling Experiment

  • Synthesis of Labeled Precursor: Synthesize [1-¹³C]-6-methyldecanoic acid.

  • Culture and Feeding:

    • Grow the producing microorganism (e.g., Streptomyces sp.) in a suitable production medium.

    • At the onset of secondary metabolism (typically determined by a growth curve and preliminary time-course experiments), add a sterile solution of the sodium salt of [1-¹³C]-6-methyldecanoic acid to the culture to a final concentration of 0.1-1 mM.

    • Continue incubation for the duration of the production phase.

  • Extraction and Purification:

    • Harvest the culture and extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the target polyketide using chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by HPLC).

  • Analysis:

    • Analyze the purified compound by mass spectrometry to determine the incorporation of the ¹³C label (a +1 mass shift).

    • Perform ¹³C-NMR spectroscopy to identify the specific carbon atom that is labeled, confirming the intact incorporation of the starter unit.

Start Start Synthesize [1-13C]-6-methyldecanoic acid Synthesize [1-13C]-6-methyldecanoic acid Start->Synthesize [1-13C]-6-methyldecanoic acid Culture Producing Organism Culture Producing Organism Synthesize [1-13C]-6-methyldecanoic acid->Culture Producing Organism Feed Labeled Precursor Feed Labeled Precursor Culture Producing Organism->Feed Labeled Precursor Extract Metabolites Extract Metabolites Feed Labeled Precursor->Extract Metabolites Purify Polyketide Purify Polyketide Extract Metabolites->Purify Polyketide Analyze by MS and NMR Analyze by MS and NMR Purify Polyketide->Analyze by MS and NMR End End Analyze by MS and NMR->End

Figure 3: Workflow for isotopic labeling experiments.
In Vitro Enzyme Assays

Biochemical characterization of the PKS loading domain provides direct evidence of its substrate specificity.

Protocol: PKS Loading Domain Acyltransferase Assay

  • Protein Expression and Purification:

    • Clone the gene encoding the PKS loading domain (or the full PKS) into an expression vector (e.g., pET vector for E. coli expression).

    • Express the protein in a suitable host and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Synthesis of this compound: Synthesize this compound from 6-methyldecanoic acid.

  • Enzyme Assay:

    • Set up a reaction mixture containing the purified enzyme, this compound, and a mechanism to detect product formation. A common method is to use a coupled assay with a reporter enzyme or to directly measure the acylated protein by mass spectrometry.

    • For a radioactive assay, use [¹⁴C]-6-methyldecanoyl-CoA and measure the incorporation of radioactivity into the protein.

  • Kinetic Analysis:

    • Vary the concentration of this compound and measure the initial reaction rates.

    • Determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.

Genetic Manipulation of the PKS Gene Cluster

Targeted gene knockout or domain swapping experiments can provide in vivo evidence for the role of a specific precursor.

Protocol: Gene Knockout of a Putative Acyl-CoA Synthetase

  • Identify Candidate Gene: Use bioinformatics to identify a putative acyl-CoA synthetase gene in the biosynthetic gene cluster of the target polyketide that may be responsible for activating 6-methyldecanoic acid.

  • Construct Knockout Mutant: Generate a targeted gene knockout of the identified acyl-CoA synthetase in the producing organism using established molecular biology techniques (e.g., CRISPR-Cas9 or homologous recombination).

  • Metabolite Profiling:

    • Grow the wild-type and mutant strains under production conditions.

    • Analyze the metabolite profiles of both strains using LC-MS.

    • Abolition of the production of the target polyketide in the mutant strain would indicate the involvement of the knocked-out gene in precursor activation.

  • Complementation and Feeding:

    • Complementation of the mutant with a functional copy of the gene should restore production.

    • Feeding 6-methyldecanoic acid to the mutant may or may not restore production, depending on the presence of other acyl-CoA synthetases with overlapping specificity.

Conclusion

While the direct incorporation of this compound into a known polyketide is an area requiring further research, the principles of branched-chain fatty acid biosynthesis and the substrate flexibility of polyketide synthases provide a strong theoretical framework for its role as a precursor. The study of model systems like germicidin biosynthesis offers valuable insights into the enzymatic machinery and regulatory mechanisms governing the utilization of such complex starter units. The experimental protocols outlined in this guide, including isotopic labeling, in vitro enzyme assays, and genetic manipulations, provide a robust toolkit for researchers to investigate the role of this compound and other novel precursors in the biosynthesis of new and potentially bioactive polyketides. Such studies are essential for expanding our understanding of natural product biosynthesis and for the rational engineering of PKS pathways to generate novel chemical diversity for drug discovery and development.

References

The Natural Occurrence of 6-Methyldecanoyl-CoA in Actinomycetes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of branched-chain fatty acids (BCFAs) in actinomycetes, with a specific focus on the hypothetical presence of 6-methyldecanoyl-CoA. While direct evidence for the natural occurrence of this compound remains elusive in current scientific literature, this guide extrapolates from established biosynthetic pathways of other internally methylated fatty acids found in these bacteria to propose a potential route for its formation. Detailed experimental protocols for the detection and analysis of acyl-CoAs, quantitative data on common BCFAs, and the broader roles of these molecules in actinomycete physiology and secondary metabolism are presented. This document aims to serve as a valuable resource for researchers investigating novel fatty acid metabolism and its potential applications in drug development.

Introduction: The Landscape of Branched-Chain Fatty Acids in Actinomycetes

Actinomycetes, a phylum of Gram-positive bacteria, are renowned for their complex secondary metabolism, which is the source of a vast array of antibiotics and other bioactive compounds. The composition of their cellular membranes, particularly the fatty acid constituents, is crucial for their physiology, development, and interaction with the environment. A hallmark of actinomycete lipid profiles is the high abundance of branched-chain fatty acids (BCFAs), which can constitute up to 80-90% of the total fatty acid content.[1]

The most prevalent BCFAs in actinomycetes are of the iso and anteiso types, characterized by a methyl branch at the penultimate (ω-1) or antepenultimate (ω-2) carbon atom, respectively. These structures arise from the utilization of starter units derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine.[1] However, the existence of fatty acids with methyl branches at other positions, so-called internally methylated fatty acids, has also been documented, suggesting a greater diversity in BCFA biosynthesis than commonly appreciated.

This guide specifically addresses the question of the natural occurrence of this compound in actinomycetes. While direct detection of this specific molecule is not reported, the known biosynthesis of other internally methylated fatty acids, such as 10-methylstearic acid (tuberculostearic acid), provides a strong foundation for proposing a plausible biosynthetic pathway.[2][3] Understanding the biosynthesis of such novel BCFAs could open new avenues for metabolic engineering and the discovery of new bioactive molecules.

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The biosynthesis of fatty acids in Streptomyces and other actinomycetes is primarily carried out by the type II fatty acid synthase (FAS II) system, a multi-enzyme complex where each reaction is catalyzed by a discrete protein.[1]

Biosynthesis of iso- and anteiso-Fatty Acyl-CoAs

The biosynthesis of the common iso- and anteiso-BCFAs is initiated with short, branched-chain acyl-CoA primers. These primers are derived from the degradation of branched-chain amino acids:

  • Isobutyryl-CoA , from valine, is the precursor for the iso-even-numbered fatty acids.

  • Isovaleryl-CoA , from leucine, is the precursor for the iso-odd-numbered fatty acids.

  • 2-Methylbutyryl-CoA (anteisovaleryl-CoA) , from isoleucine, is the precursor for the anteiso-odd-numbered fatty acids.

These starter units are condensed with malonyl-CoA by the β-ketoacyl-ACP synthase III (FabH) to initiate fatty acid synthesis. The nascent acyl chain is then elongated by the iterative addition of two-carbon units from malonyl-CoA by the FAS II system.

BCFABiosynthesis Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA Isoleucine Isoleucine MethylbutyrylCoA 2-Methylbutyryl-CoA Isoleucine->MethylbutyrylCoA FASII FAS II System (Elongation) IsobutyrylCoA->FASII FabH IsovalerylCoA->FASII FabH MethylbutyrylCoA->FASII FabH MalonylCoA Malonyl-CoA MalonylCoA->FASII iso_even iso-even BCFAs FASII->iso_even iso_odd iso-odd BCFAs FASII->iso_odd anteiso_odd anteiso-odd BCFAs FASII->anteiso_odd

Figure 1. Biosynthesis of common iso- and anteiso-branched-chain fatty acids in actinomycetes.

Hypothetical Biosynthesis of this compound

The biosynthesis of internally methylated fatty acids in actinomycetes is best understood through the example of 10-methylstearic acid. This process involves the methylation of an unsaturated fatty acid precursor. A similar mechanism can be postulated for the formation of this compound.

The proposed pathway would involve the following key steps:

  • De novo synthesis of a 10-carbon unsaturated fatty acyl-ACP: The FAS II system would synthesize a C10 monounsaturated fatty acid, likely cis-3-decenoyl-ACP or a related isomer.

  • Methylation: A methyltransferase would utilize S-adenosylmethionine (SAM) as a methyl donor to introduce a methyl group at a specific carbon of the unsaturated acyl chain. To form a 6-methyl derivative from a C10 precursor, the double bond would likely need to be in a specific position to facilitate the methylation at C6.

  • Reduction: A reductase would then saturate the double bond to yield the final saturated, internally methylated fatty acyl-ACP.

  • Conversion to CoA ester: The acyl-ACP would be converted to its corresponding CoA ester, this compound.

InternallyMethylatedBCFA AcetylCoA Acetyl-CoA FASII FAS II System AcetylCoA->FASII MalonylCoA Malonyl-CoA MalonylCoA->FASII Unsaturated_C10_ACP Unsaturated C10-Acyl-ACP FASII->Unsaturated_C10_ACP Methylene_C10_ACP Methylene C10-Acyl-ACP Unsaturated_C10_ACP->Methylene_C10_ACP Methylation SAM S-Adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Methyltransferase->Methylene_C10_ACP Methyl_C10_ACP 6-Methyldecanoyl-ACP Methylene_C10_ACP->Methyl_C10_ACP Reduction Reductase Reductase Reductase->Methyl_C10_ACP Methyl_C10_CoA This compound Methyl_C10_ACP->Methyl_C10_CoA Conversion AcylACP_Thioesterase Acyl-ACP Thioesterase AcylACP_Thioesterase->Methyl_C10_CoA

Figure 2. Hypothetical biosynthetic pathway for this compound in actinomycetes.

Quantitative Data on Branched-Chain Fatty Acids in Actinomycetes

While specific quantitative data for this compound is unavailable, the relative abundance of major BCFAs has been reported for several actinomycete species. This data highlights the prevalence of iso and anteiso forms.

Streptomyces SpeciesFatty AcidRelative Abundance (%)Reference
S. variabilis RD-5iso-C15:028.5
anteiso-C15:021.3
iso-C16:015.8
C16:010.2
iso-C17:08.7
anteiso-C17:06.4
Micromonospora aurantiacaMethyl dodecanoateMajor component
Methyl 4-methyldodecanoatePresent
Methyl 10-methyldodecanoatePresent
Methyl 2,10-dimethyldodecanoatePresent

Experimental Protocols

The detection and characterization of novel acyl-CoAs such as this compound require sensitive and specific analytical techniques. Below are detailed protocols for the extraction and analysis of fatty acyl-CoAs and total fatty acids from actinomycete cultures.

Extraction and Analysis of Fatty Acyl-CoAs by LC-MS/MS

This protocol is adapted from a method developed for the comprehensive analysis of acyl-CoAs in actinomycetes.

A. Extraction of Acyl-CoAs

  • Cell Harvesting: Grow actinomycete cultures to the desired growth phase. Harvest cells by centrifugation at 4°C.

  • Quenching and Lysis: Resuspend the cell pellet in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol (B129727):water). Lyse the cells using bead beating or sonication on ice.

  • Protein Precipitation: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and then with the extraction buffer. Load the supernatant onto the cartridge. Wash the cartridge with the extraction buffer to remove interfering substances. Elute the acyl-CoAs with a suitable solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with LC-MS analysis (e.g., 50% methanol).

B. LC-MS/MS Analysis

  • Chromatographic Separation: Use a reverse-phase C18 column for separation. Employ a gradient elution with mobile phases containing a low concentration of an ion-pairing agent (e.g., heptafluorobutyric acid) to improve peak shape and retention of the polar acyl-CoAs.

  • Mass Spectrometry Detection: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.

  • Identification: Identify acyl-CoAs based on their accurate mass and characteristic fragmentation patterns in MS/MS mode. The neutral loss of the phosphopantetheine group is a key diagnostic fragment.

LCMS_Workflow Start Actinomycete Culture Harvest Cell Harvesting Start->Harvest QuenchLysis Quenching & Lysis Harvest->QuenchLysis Centrifuge1 Centrifugation QuenchLysis->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant SPE Solid-Phase Extraction (SPE) CollectSupernatant->SPE DryReconstitute Dry & Reconstitute SPE->DryReconstitute LCMS LC-MS/MS Analysis DryReconstitute->LCMS DataAnalysis Data Analysis & Identification LCMS->DataAnalysis BCFARole BCFA_pool Branched-Chain Acyl-CoA Pool (including hypothetical this compound) Membrane Cell Membrane BCFA_pool->Membrane Incorporation Secondary_Metabolism Secondary Metabolism BCFA_pool->Secondary_Metabolism Direct Incorporation Membrane_Fluidity Membrane Fluidity Membrane->Membrane_Fluidity Gene_Expression Altered Gene Expression Secondary_Metabolism->Gene_Expression Membrane_Protein_Function Membrane Protein Function Membrane_Fluidity->Membrane_Protein_Function Membrane_Protein_Function->Secondary_Metabolism Indirect Regulation Precursors Precursor Supply

References

The Pivotal Role of 6-Methyldecanoyl-CoA in Branched-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cellular membranes in various organisms and serve as precursors for a diverse array of signaling molecules, including insect pheromones. Unlike their straight-chain counterparts, BCFAs possess methyl branches along their acyl chains, which introduce unique physicochemical properties, influencing membrane fluidity and protein interactions. The biosynthesis of BCFAs involves specialized enzymatic pathways that utilize branched-chain acyl-CoAs as primers or extenders. This technical guide provides an in-depth exploration of the role of a specific methyl-branched acyl-CoA, 6-Methyldecanoyl-CoA, in the synthesis of BCFAs. While direct research on this compound is limited, this guide synthesizes current knowledge on BCFA metabolism to propose its biosynthetic origins, enzymatic processing, and potential physiological significance, particularly in the context of insect chemical communication.

Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to occur through a modified fatty acid synthesis pathway, where a methyl-branched extender unit is incorporated during chain elongation. The origin of the methyl group is a critical aspect of this pathway. In many organisms, the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine provides the initial branched-chain acyl-CoA primers for BCFA synthesis.[1] However, for a methyl branch at an even-numbered carbon like the 6-position, the incorporation of a methyl-branched extender unit, such as methylmalonyl-CoA, is a more probable mechanism.[2]

Propionyl-CoA, derived from the metabolism of odd-chain fatty acids, cholesterol, or certain amino acids, can be carboxylated to form methylmalonyl-CoA.[3][4][5] Fatty acid synthase (FASN), the multi-enzyme complex responsible for fatty acid elongation, can exhibit promiscuity and utilize methylmalonyl-CoA in place of its usual substrate, malonyl-CoA.[6] The incorporation of a methylmalonyl-CoA unit during the elongation of a growing fatty acyl chain would result in the introduction of a methyl branch.

A plausible pathway for the synthesis of this compound is initiated with a standard acetyl-CoA primer. Following two rounds of elongation with malonyl-CoA to form hexanoyl-ACP, a subsequent elongation step incorporating methylmalonyl-CoA would introduce a methyl group at the beta-position of the newly formed ketoacyl-ACP. Following reduction, dehydration, and a second reduction, this would result in a 4-methyloctanoyl-ACP. Further elongation with malonyl-CoA would ultimately yield this compound.

BCFS_Pathway cluster_priming Priming and Initial Elongation cluster_branching Methyl Branch Incorporation cluster_final_elongation Final Elongation Acetyl-CoA Acetyl-CoA Butyryl-ACP Butyryl-ACP Acetyl-CoA->Butyryl-ACP FAS Elongation Malonyl-CoA1 Malonyl-CoA Malonyl-CoA1->Butyryl-ACP Hexanoyl-ACP Hexanoyl-ACP Butyryl-ACP->Hexanoyl-ACP FAS Elongation Malonyl-CoA2 Malonyl-CoA Malonyl-CoA2->Hexanoyl-ACP 4-Methyl-3-keto-octanoyl-ACP 4-Methyl-3-keto-octanoyl-ACP Hexanoyl-ACP->4-Methyl-3-keto-octanoyl-ACP FAS Elongation Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Methylmalonyl-CoA->4-Methyl-3-keto-octanoyl-ACP 6-Methyloctanoyl-ACP 6-Methyloctanoyl-ACP 4-Methyl-3-keto-octanoyl-ACP->6-Methyloctanoyl-ACP Reduction, Dehydration, Reduction This compound This compound 6-Methyloctanoyl-ACP->this compound FAS Elongation & Thioesterase Malonyl-CoA3 Malonyl-CoA Malonyl-CoA3->this compound

Figure 1: Proposed biosynthetic pathway for this compound.

Enzymology of this compound Metabolism

The metabolism of this compound involves a suite of enzymes common to fatty acid metabolism, although with potentially altered substrate specificities to accommodate the methyl branch.

  • Fatty Acid Synthase (FAS): This multi-enzyme complex is central to the synthesis of the fatty acyl chain. The ketoacyl synthase (KS) domain of FAS is particularly important as it dictates the substrate specificity for both the primer and the extender units.[6] The incorporation of methylmalonyl-CoA suggests a degree of flexibility in the active site of the condensing enzyme.

  • Acyl-CoA Thioesterases: These enzymes are responsible for hydrolyzing the acyl-CoA to release the free fatty acid. Specific thioesterases may be involved in terminating the chain elongation at a specific length, such as ten carbons in the case of 6-methyldecanoic acid.[7]

  • Desaturases: In many biological systems, particularly in the biosynthesis of insect pheromones, fatty acyl-CoAs undergo desaturation to introduce double bonds at specific positions.[8][9][10] A Δ6-desaturase, for example, could act on this compound to introduce a double bond, a common modification in the generation of signaling molecules.

  • Reductases and Oxidases: The carboxyl group of the fatty acyl-CoA can be modified by fatty-acyl-CoA reductases to form fatty alcohols, which can be further oxidized by alcohol oxidases to aldehydes.[8] These modifications are crucial steps in the synthesis of many insect pheromones.

Quantitative Data on Related Enzyme Activities
Enzyme ClassSubstrate(s)Km (µM)kcat (s-1)Organism/Source
Fatty Acid Synthase (KS domain)Acyl-ACPs (C2-C10)1.5 - 5.00.1 - 1.2Metazoan
Fatty Acid Synthase (overall)Acetyl-CoA, Malonyl-CoA~5, ~10~1.5Rat Liver
Δ6-DesaturaseLinoleoyl-CoA~25Not reportedMucor circinelloides
Fatty Acyl-CoA ReductaseZ11-16:Acyl~1.2Not reportedYponomeuta spp.

Table 1: Representative Kinetic Data for Enzymes Involved in Fatty Acyl-CoA Metabolism. Note: This data is for related substrates and enzymes and serves as an estimate for the potential activity with this compound.

Experimental Protocols

Investigating the role of this compound requires a combination of analytical and biochemical techniques.

Protocol 1: In Vitro Fatty Acid Synthase Assay with Methylmalonyl-CoA

This protocol is adapted from studies on the promiscuity of fatty acid synthase.[6]

Objective: To determine if fatty acid synthase can utilize methylmalonyl-CoA to produce methyl-branched fatty acids.

Materials:

  • Purified fatty acid synthase (e.g., from rat liver)

  • d3-acetyl-CoA (isotopically labeled primer)

  • Malonyl-CoA

  • Methylmalonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)

  • Albumin (to solubilize fatty acids)

  • Internal standard (e.g., C17:0 fatty acid)

  • Solvents for extraction (e.g., hexane, isopropanol)

  • Derivatizing agent (e.g., BF3-methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, d3-acetyl-CoA, and purified fatty acid synthase.

  • Initiate the reaction by adding a mixture of malonyl-CoA and varying concentrations of methylmalonyl-CoA. A control reaction should contain only malonyl-CoA.

  • Incubate the reaction at 37°C for an extended period (e.g., 6.5 hours) to allow for the synthesis of detectable amounts of fatty acids.

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Add the internal standard and extract the fatty acids using a suitable solvent system (e.g., hexane:isopropanol).

  • Evaporate the solvent and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

  • Analyze the FAMEs by GC-MS to identify and quantify the straight-chain and methyl-branched fatty acids produced. The use of d3-acetyl-CoA will aid in distinguishing newly synthesized fatty acids from any contaminating fatty acids.

Protocol 2: Acyl-CoA Desaturase Assay

This protocol is a general method for assessing the activity of desaturases on a given acyl-CoA substrate.

Objective: To determine if a desaturase, such as a Δ6-desaturase, can act on this compound.

Materials:

  • Microsomal preparation containing the desaturase of interest (e.g., from yeast expressing the enzyme)

  • This compound (substrate)

  • NADH or NADPH (depending on the desaturase)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Solvents for extraction

  • Derivatizing agent (e.g., TMS-diazomethane)

  • GC-MS

Procedure:

  • Synthesize or procure this compound.

  • Prepare a reaction mixture containing the microsomal preparation, reaction buffer, and the required cofactor (NADH or NADPH).

  • Initiate the reaction by adding this compound.

  • Incubate at the optimal temperature for the enzyme (e.g., 30°C).

  • Stop the reaction and extract the lipids.

  • Saponify the lipids to release the fatty acids and then derivatize them to FAMEs.

  • Analyze the products by GC-MS to identify the presence of a desaturated 6-methyldecenoic acid methyl ester.

Logical Workflow for Investigating this compound's Role

The following diagram outlines a logical workflow for the comprehensive investigation of this compound's role in a biological system.

workflow cluster_synthesis Synthesis and Identification cluster_characterization Enzymatic Characterization cluster_physiological Physiological Relevance A Propose Biosynthetic Pathway B In Vitro Reconstitution with FASN and Methylmalonyl-CoA A->B C Identification of 6-Methyldecanoic Acid by GC-MS B->C D Substrate Synthesis: This compound C->D G Metabolomic Profiling of Organism (e.g., Insect Pheromone Gland) C->G E Screening of Desaturases, Reductases, etc. D->E F Enzyme Kinetic Analysis (Km, kcat) E->F I Gene Knockdown/Knockout of Candidate Biosynthetic Enzymes F->I H Identification of Downstream Products (e.g., Pheromone Components) G->H H->I

Figure 2: Experimental workflow for elucidating the role of this compound.

Potential Role in Signaling Pathways

In insects, the biosynthesis of pheromones is tightly regulated by hormonal signals.[11] For instance, juvenile hormone III (JH III) is known to induce pheromone production in some species. It is plausible that the biosynthetic pathway leading to this compound and its subsequent conversion to pheromone components is under similar hormonal control. This regulation could occur at the transcriptional level, affecting the expression of key enzymes such as a specific fatty acid synthase, desaturase, or reductase involved in the pathway.

signaling_pathway JH Juvenile Hormone III Receptor Nuclear Receptor JH->Receptor Binding Gene Target Gene Expression (e.g., FASN, Desaturase) Receptor->Gene Transcriptional Activation Enzyme Biosynthetic Enzymes Gene->Enzyme Translation Pathway BCFA Synthesis Enzyme->Pathway Catalysis Product This compound Pathway->Product Pheromone Pheromone Components Product->Pheromone Further Modification

Figure 3: Hypothetical signaling pathway regulating this compound synthesis.

Conclusion

While this compound is not a widely studied metabolite, its potential role as an intermediate in the biosynthesis of branched-chain fatty acids, particularly in the context of insect pheromones, presents an exciting area for future research. This technical guide has provided a framework for understanding its plausible biosynthetic origins, the enzymes involved in its metabolism, and experimental approaches for its investigation. Further studies focusing on the substrate specificity of enzymes in the fatty acid metabolic pathways of organisms known to produce methyl-branched compounds will be crucial in fully elucidating the significance of this compound. Such research holds promise for the development of novel pest management strategies and for advancing our fundamental understanding of lipid biochemistry.

References

6-Methyldecanoyl-CoA: A Novel Substrate for Emerging Enzyme Classes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their diverse biological roles, from influencing membrane fluidity to acting as signaling molecules. Among these, 6-methyldecanoyl-CoA represents a unique mid-chain branched acyl-CoA whose metabolic fate and enzymatic interactions are of growing interest in the scientific community. This technical guide provides a comprehensive overview of this compound as a substrate for novel enzymes, with a focus on potential enzymatic activators and metabolic pathways. This document details experimental protocols for enzyme characterization and presents a framework for understanding the downstream effects of this compound metabolism.

Potential Enzymes Utilizing this compound

While specific enzymes that preferentially utilize this compound are still under active investigation, two primary classes of enzymes are strong candidates for its metabolism: Acyl-CoA Synthetases (ACSLs) and Fatty Acid Synthase (FASN).

Acyl-CoA Synthetases (ACSLs)

ACSLs are crucial enzymes that activate fatty acids by converting them into their corresponding acyl-CoA thioesters, a prerequisite for their involvement in most metabolic pathways. The substrate specificity of ACSL isoforms varies, with some demonstrating a preference for medium-chain or branched-chain fatty acids. It is hypothesized that a specific, yet-to-be-identified ACSL isoform is responsible for the activation of 6-methyldecanoic acid to this compound.

Metazoan Fatty Acid Synthase (mFAS)

Metazoan fatty acid synthase is a multifunctional enzyme responsible for the de novo synthesis of fatty acids. While it typically uses acetyl-CoA as a primer, studies have shown that mFAS can incorporate branched-chain acyl-CoAs as starter units to synthesize BCFAs.[1][2][3] This suggests that this compound could potentially serve as a primer for mFAS, leading to the elongation and synthesis of longer-chain BCFAs.

Quantitative Data on Related Enzyme-Substrate Interactions

Direct kinetic data for enzymes acting on this compound is not yet available in published literature. However, data from studies on enzymes with similar branched-chain or medium-chain substrates provide valuable comparative insights. The following tables summarize kinetic parameters for mFAS and ACSLs with relevant substrates.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Various Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Source
Acetyl-CoA9.5 ± 1.1148 ± 40.68 ± 0.02[4]
Octanoyl-CoA0.5 ± 0.112.3 ± 0.30.056 ± 0.001[4]
Malonyl-CoA4.9 ± 0.5155 ± 40.71 ± 0.02[4]
Methylmalonyl-CoA110 ± 201.0 ± 0.10.0046 ± 0.0005[4]

Table 2: Substrate Specificity of Acyl-CoA Synthetases (ACSLs) for Various Fatty Acids

EnzymeSubstrateRelative Activity (%)Source
ACSL6V1Oleic acid (18:1)100[5]
Linoleic acid (18:2)~120[5]
Docosahexaenoic acid (22:6)~40[5]
ACSL6V2Oleic acid (18:1)100[5]
Linoleic acid (18:2)~60[5]
Docosahexaenoic acid (22:6)~150[5]
Medium-Chain Acyl-CoA SynthetaseHexanoic acid (6:0)100
Cyclohexanoic acidHigh Activity

Experimental Protocols

To facilitate research into the enzymatic processing of this compound, this section provides detailed methodologies for key experiments.

Protocol 1: Acyl-CoA Synthetase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and can be used to screen for ACSL activity with 6-methyldecanoic acid.[6][7][8]

1. Principle: The production of acyl-CoA is coupled to a series of enzymatic reactions that generate a fluorescent product, which is monitored over time.

2. Materials:

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

  • ACS Assay Buffer

  • 6-methyldecanoic acid (substrate)

  • Coenzyme A (CoA)

  • ATP

  • ACS Enzyme Mix, Converter, and Developer (from a commercial kit or prepared separately)

  • Positive Control (e.g., purified ACSL)

  • Sample containing potential ACSL activity (e.g., cell lysate, tissue homogenate)

3. Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold ACS Assay Buffer. Centrifuge to pellet debris and collect the supernatant.
  • Reaction Mix Preparation: Prepare a Reaction Mix containing ACS Assay Buffer, ACS Enzyme Mix, ACS Converter, ACS Developer, and the fluorescent probe.
  • Background Control Mix: Prepare a Background Control Mix containing all components of the Reaction Mix except the ACS substrate (6-methyldecanoic acid).
  • Assay:
  • Add samples and positive control to appropriate wells.
  • Add the Background Control Mix to the sample background control wells.
  • Add the Reaction Mix to all other wells.
  • Immediately measure fluorescence in a kinetic mode at 37°C for 30-60 minutes.
  • Data Analysis: Subtract the background fluorescence from the sample fluorescence. Calculate the rate of fluorescence increase, which is proportional to the ACSL activity.

Protocol 2: Fatty Acid Synthase (FASN) Activity Assay (NADPH Consumption)

This protocol measures the activity of FASN by monitoring the consumption of NADPH at 340 nm.[2][3][4]

1. Principle: FASN utilizes NADPH as a reducing equivalent during fatty acid synthesis. The rate of NADPH oxidation, measured as a decrease in absorbance at 340 nm, is directly proportional to FASN activity.

2. Materials:

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

  • FASN Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)

  • Purified mFAS

  • This compound (primer substrate)

  • Malonyl-CoA (elongating substrate)

  • NADPH

3. Procedure:

  • Prepare a reaction mixture in the assay buffer containing mFAS, this compound, and malonyl-CoA.
  • Equilibrate the mixture to the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding NADPH.
  • Immediately monitor the decrease in absorbance at 340 nm over time.
  • Data Analysis: Calculate the rate of NADPH consumption using the Beer-Lambert law (ε for NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹). One unit of FASN activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Protocol 3: GC-MS Analysis of FASN Products

This protocol is for the identification and quantification of the fatty acid products synthesized by FASN using this compound as a primer.[2][3][9][10][11][12]

1. Principle: The fatty acid products of the FASN reaction are extracted, derivatized to their more volatile methyl esters (FAMEs), and then separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials:

  • FASN reaction mixture (from Protocol 2)

  • Internal standard (e.g., heptadecanoic acid)

  • Organic solvents (e.g., hexane, chloroform, methanol)

  • Derivatization agent (e.g., BF₃-methanol or methanolic HCl)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

3. Procedure:

  • Reaction Quenching and Extraction: Stop the FASN reaction by adding a strong acid (e.g., HCl). Add an internal standard. Extract the fatty acids using an organic solvent mixture like hexane:isopropanol.
  • Derivatization: Evaporate the organic solvent and add the derivatization agent. Heat the sample to convert the fatty acids to FAMEs.
  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The FAMEs will be separated based on their boiling points and identified by their mass spectra.
  • Data Analysis: Quantify the different fatty acid products by comparing their peak areas to that of the internal standard.

Signaling Pathways and Logical Relationships

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling Pathway

Branched-chain fatty acids are known to be ligands for PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1][13][14][15] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, activation, and β-oxidation. It is plausible that 6-methyldecanoic acid or its CoA derivative also acts as a PPARα agonist.

PPARa_Signaling 6_Me_Decanoic_Acid 6-Methyldecanoic Acid ACSL Acyl-CoA Synthetase 6_Me_Decanoic_Acid->ACSL 6_Me_Decanoyl_CoA This compound PPARa_RXR PPARα-RXR Heterodimer 6_Me_Decanoyl_CoA->PPARa_RXR Binds and Activates ACSL->6_Me_Decanoyl_CoA PPRE PPRE PPARa_RXR->PPRE Binds Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Upregulates Transcription mRNA mRNA Target_Genes->mRNA Proteins Fatty Acid Oxidation Enzymes mRNA->Proteins Translation Metabolic_Effect Metabolic_Effect Proteins->Metabolic_Effect Increased β-oxidation

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow for Characterizing Novel Enzymes

The following diagram illustrates a logical workflow for identifying and characterizing novel enzymes that utilize this compound as a substrate.

Enzyme_Characterization_Workflow Start Start: Hypothesize Enzyme Class (e.g., ACSL, FASN) Screening Enzyme Activity Screening (e.g., Fluorometric Assay for ACSL) Start->Screening Identification Identify Candidate Enzyme(s) Screening->Identification Purification Protein Expression and Purification Identification->Purification Kinetic_Analysis Enzyme Kinetic Analysis (Determine Km and Vmax) Purification->Kinetic_Analysis Product_Analysis Product Identification (e.g., GC-MS for FASN products) Purification->Product_Analysis Data_Interpretation Data Interpretation and Model Building Kinetic_Analysis->Data_Interpretation Product_Analysis->Data_Interpretation End End: Characterized Enzyme Data_Interpretation->End

Caption: Workflow for novel enzyme characterization.

Conclusion

This compound stands as a compelling molecule for future research in lipid metabolism and drug development. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for scientists aiming to uncover the specific enzymes that metabolize this branched-chain acyl-CoA and to elucidate its downstream physiological effects. Further investigation into this area holds the potential to reveal novel regulatory mechanisms in cellular metabolism and to identify new therapeutic targets for metabolic diseases.

References

Methodological & Application

Application Note: Quantification of 6-Methyldecanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyldecanoyl-CoA is a saturated, branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and other medium-chain acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and specificity for the analysis of acyl-CoA species.[1][2][3] This application note describes a robust and reliable LC-MS/MS method for the quantification of this compound in biological matrices. The method utilizes stable isotope dilution for accurate and precise measurement, making it suitable for both research and drug development applications.

Principle

This method employs a stable isotope-labeled internal standard, which is spiked into the sample prior to extraction. This approach, known as stable isotope dilution, corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][4] Following extraction, the analyte and internal standard are separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the signal from the analyte to that of the internal standard. A characteristic fragmentation pattern for acyl-CoAs, involving a neutral loss of 507 Da, is utilized for specific detection.

Experimental Protocols

1. Sample Preparation (Acyl-CoA Extraction)

This protocol is adapted from established methods for the extraction of medium to long-chain acyl-CoAs from tissues or cells.

  • Materials:

    • Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

    • Internal Standard: [¹³C₃,¹⁵N₁]-pantothenate labeled this compound (custom synthesis or generated via SILEC method). If a direct labeled analog is unavailable, a structurally similar labeled acyl-CoA (e.g., ¹³C₄-Decanoyl-CoA) can be used.

    • Microcentrifuge tubes

    • Homogenizer or sonicator

    • Centrifuge

  • Procedure:

    • For tissue samples, weigh approximately 20-50 mg of frozen tissue and keep it on dry ice. For cultured cells, wash the cell pellet with ice-cold PBS.

    • Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) to the sample.

    • Spike the sample with the internal standard at a known concentration.

    • Homogenize the tissue sample or resuspend the cell pellet thoroughly.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 8.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % B
      0.0 5
      10.0 95
      15.0 95
      15.1 5

      | 20.0 | 5 |

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 4.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions: (Precursor Ion (Q1) -> Product Ion (Q3))

      • This compound: The precursor ion will be the [M+H]⁺ ion. The product ion will be derived from the characteristic neutral loss of 507 Da. Exact m/z values to be calculated based on the chemical formula.

      • Internal Standard: The precursor and product ions will be shifted according to the mass of the stable isotopes.

Data Presentation

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compoundCalculated [M+H]⁺Calculated [M+H-507]⁺35100
IS ([¹³C₃,¹⁵N₁]-6-Methyldecanoyl-CoA)Calculated [M+H]⁺Calculated [M+H-507]⁺35100

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 fmol on column.
Precision (%RSD)< 15%
Accuracy (%Recovery)85-115%
Matrix EffectMinimal

Table 3: Quantification of this compound in Mouse Liver Tissue

Sample IDThis compound (pmol/mg tissue)
Control 11.23
Control 21.35
Control 31.19
Treated 12.45
Treated 22.61
Treated 32.53

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Cells) extraction Acyl-CoA Extraction (ACN:MeOH:H2O + IS) sample->extraction centrifugation Centrifugation extraction->centrifugation drying Supernatant Drying centrifugation->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratio) data_acquisition->quantification final_result Result quantification->final_result Final Concentration

Caption: Experimental workflow for this compound quantification.

fatty_acid_beta_oxidation cluster_pathway Mitochondrial Beta-Oxidation cluster_products Products acyl_coa This compound dehydrogenation Acyl-CoA Dehydrogenase acyl_coa->dehydrogenation FAD -> FADH2 hydration Enoyl-CoA Hydratase dehydrogenation->hydration H2O oxidation 3-Hydroxyacyl-CoA Dehydrogenase hydration->oxidation NAD+ -> NADH thiolysis Thiolase oxidation->thiolysis CoA-SH propionyl_coa Propionyl-CoA thiolysis->propionyl_coa acetyl_coa Acetyl-CoA thiolysis->acetyl_coa tca_cycle TCA Cycle propionyl_coa->tca_cycle (as Succinyl-CoA) acetyl_coa->tca_cycle

Caption: Beta-oxidation of this compound.

References

Application Notes and Protocols for Metabolic Tracing with Stable Isotope Labeled 6-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. This document provides detailed application notes and protocols for the use of stable isotope-labeled 6-Methyldecanoyl-CoA in metabolic tracing studies. This compound, a branched-chain acyl-CoA, is an important intermediate in the biosynthesis of various natural products, including polyketides, and may play a role in cellular lipid metabolism. Tracing the metabolic fate of this molecule can provide valuable insights into these pathways, with potential applications in drug discovery and metabolic engineering.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of isotopically labeled this compound is a two-step process involving the synthesis of the labeled fatty acid followed by its enzymatic conversion to the corresponding CoA thioester. Deuterium (B1214612) is a commonly used stable isotope for labeling fatty acids.

Protocol 1: Synthesis of Deuterated 6-Methyldecanoic Acid (d-6-Methyldecanoic Acid)

This protocol is adapted from general methods for the deuteration of carboxylic acids.

Materials:

  • 6-Methyldecanoic acid

  • Deuterium oxide (D₂O)

  • Palladium on carbon (Pd/C) catalyst

  • Deuterated methanol (B129727) (CD₃OD)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation: In a round-bottom flask, dissolve 1 gram of 6-methyldecanoic acid in 20 mL of deuterated methanol.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C catalyst to the solution.

  • Deuteration Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux under a deuterium gas atmosphere (balloon). Stir the reaction for 24-48 hours. The deuterium gas facilitates the exchange of protons on the alkyl chain with deuterium.

  • Monitoring: The progress of the deuteration can be monitored by taking small aliquots, removing the catalyst by filtration, and analyzing by ¹H NMR to observe the disappearance of proton signals, or by mass spectrometry to observe the mass shift.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Solvent Removal: Remove the deuterated methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 20 mL of D₂O to remove any remaining exchangeable protons.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deuterated 6-methyldecanoic acid.

  • Characterization: Confirm the identity and isotopic enrichment of the product using mass spectrometry and NMR spectroscopy.

Protocol 2: Enzymatic Synthesis of d-6-Methyldecanoyl-CoA

This protocol utilizes a fatty acyl-CoA ligase to attach the deuterated fatty acid to Coenzyme A.

Materials:

  • d-6-Methyldecanoic acid (from Protocol 1)

  • Coenzyme A (CoA) lithium salt

  • ATP magnesium salt

  • Fatty Acyl-CoA Ligase (e.g., from Pseudomonas sp. or a commercially available broad-specificity ligase)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Microcentrifuge tubes

  • Incubator/water bath at 37°C

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM DTT

    • 1 mM Coenzyme A

    • 0.5 mM d-6-Methyldecanoic acid (dissolved in a minimal amount of DMSO if necessary)

    • 1-5 µg of Fatty Acyl-CoA Ligase

    • Nuclease-free water to a final volume of 1 mL

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Termination: Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).

  • Purification: Purify the d-6-Methyldecanoyl-CoA using reverse-phase HPLC. A C18 column is suitable for this separation. Use a gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Quantification and Storage: Quantify the purified product using UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and by comparing to a standard curve of a known acyl-CoA. Confirm the mass by LC-MS. Store the purified d-6-Methyldecanoyl-CoA at -80°C.

Metabolic Tracing Experimental Workflow

The following workflow outlines the key steps for a metabolic tracing experiment using stable isotope-labeled this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of d-6-Methyldecanoyl-CoA labeling Introduction of d-6-Methyldecanoyl-CoA synthesis->labeling cell_culture Cell Culture/ Organism Growth cell_culture->labeling time_course Time-Course Sampling labeling->time_course quenching Metabolic Quenching time_course->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis

Caption: Experimental workflow for metabolic tracing.
Protocol 3: Metabolic Labeling and Sample Preparation

Materials:

  • Cultured cells or organism of interest

  • d-6-Methyldecanoyl-CoA

  • Appropriate growth medium

  • Cold methanol (-80°C)

  • Liquid nitrogen

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture: Grow cells to the desired confluency or phase of growth.

  • Labeling: Replace the growth medium with a fresh medium containing a defined concentration of d-6-Methyldecanoyl-CoA (e.g., 10-100 µM). The optimal concentration should be determined empirically.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest the cells.

  • Metabolic Quenching: To halt metabolic activity instantly, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then immediately add ice-cold (-80°C) 80% methanol.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Clarification: Centrifuge the lysate at maximum speed for 10 minutes at 4°C.

  • Sample Storage: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoAs.

Protocol 4: LC-MS/MS Analysis of this compound and its Metabolites

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for unlabeled and deuterated metabolites. The neutral loss of the CoA moiety (507 Da) is a characteristic fragmentation pattern for acyl-CoAs.

  • Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (unlabeled)938.5431.535
d-6-Methyldecanoyl-CoA (e.g., d4-labeled)942.5435.535
Propionyl-CoA824.1317.130
Methylmalonyl-CoA868.1361.130
Succinyl-CoA868.1361.130

Note: The exact m/z values and collision energies should be optimized for the specific instrument and the number of deuterium labels incorporated.

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis can be used to determine the fractional isotopic enrichment of metabolites over time, providing insights into metabolic flux.

Table 1: Representative Fractional Enrichment of Metabolites Over Time

This table shows hypothetical data for the fractional enrichment of key metabolites following the introduction of d-6-Methyldecanoyl-CoA to a bacterial culture.

Time (hours)d-6-Methyldecanoyl-CoA (%)d-Propionyl-CoA (%)d-Methylmalonyl-CoA (%)d-Succinyl-CoA (%)
00.00.00.00.0
185.210.55.12.3
460.735.820.315.6
1225.155.240.135.7
245.360.145.842.3

This is representative data and actual results may vary depending on the experimental system.

Metabolic Pathway of this compound

Based on its structure, this compound is likely metabolized through pathways that handle branched-chain fatty acids. One probable fate is its degradation via a modified β-oxidation pathway to yield propionyl-CoA, which can then enter the central carbon metabolism.

metabolic_pathway cluster_input Branched-Chain Fatty Acid Metabolism cluster_degradation Modified β-Oxidation cluster_central_metabolism Central Carbon Metabolism start d-6-Methyldecanoyl-CoA beta_ox Series of β-oxidation cycles start->beta_ox propionyl d-Propionyl-CoA beta_ox->propionyl methylmalonyl d-Methylmalonyl-CoA propionyl->methylmalonyl succinyl d-Succinyl-CoA methylmalonyl->succinyl tca TCA Cycle succinyl->tca

Caption: Proposed metabolic pathway of this compound.

The metabolic pathway suggests that the deuterium label from this compound will be incorporated into propionyl-CoA and subsequently into intermediates of the TCA cycle, such as methylmalonyl-CoA and succinyl-CoA. This provides a clear set of downstream metabolites to monitor in tracing experiments.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for researchers interested in using stable isotope-labeled this compound for metabolic tracing. These methods enable the synthesis of the labeled tracer, its application in biological systems, and the quantitative analysis of its metabolic fate. Such studies are crucial for advancing our understanding of branched-chain fatty acid metabolism and its role in various biological processes.

Application Note and Protocol: Solid-Phase Extraction of 6-Methyldecanoyl-CoA from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyldecanoyl-CoA is a saturated fatty acyl-CoA containing a methyl group at the 6-position. As with other long-chain fatty acyl-CoAs, it is a key metabolic intermediate involved in various cellular processes. Accurate quantification of cellular this compound is crucial for understanding its role in metabolic pathways and for the development of therapeutic agents targeting these pathways. However, the analysis of long-chain acyl-CoAs from biological matrices is challenging due to their low abundance, inherent instability, and the complexity of the sample matrix.[1]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from cultured cells, suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The method is based on established protocols for the extraction of long-chain acyl-CoAs and is designed to ensure high recovery and sample stability.[1][2]

Data Presentation

The successful extraction of this compound is highly dependent on the careful execution of the protocol. The following table provides a summary of the key quantitative parameters for this SPE protocol.

ParameterRecommended Value/RangeNotes
Sample
Cell Pellet1 - 10 million cellsThe starting cell number may need to be optimized based on the expression level of this compound in the specific cell line.
Reagents
Lysis & Extraction Solvent1 mL of 80:20 Methanol (B129727):Water (-80°C)Pre-chilled solvent is critical to quench metabolic activity and preserve acyl-CoA integrity.[3][4]
Internal StandardTo be determined by the userAn appropriate stable isotope-labeled long-chain acyl-CoA should be used for accurate quantification.
SPE Column Conditioning Solvent1 mL Methanol
SPE Column Equilibration Solvent1 mL Deionized Water
SPE Wash Solvent 11 mL Deionized WaterTo remove polar impurities.
SPE Wash Solvent 21 mL 25% Methanol in WaterTo remove less polar impurities.
SPE Elution Solvent1 mL 25 mM Ammonium (B1175870) Acetate (B1210297) in MethanolElutes the acyl-CoAs from the SPE column.
Volumes
Sample Loading Volume~1 mL (supernatant from lysis)
Wash Volumes1 mL per wash
Elution Volume1 mL
Processing
Centrifugation Speed17,000 x gFor pelleting cell debris and precipitated proteins.
Centrifugation Temperature4°CTo maintain sample stability.
DryingUnder a stream of nitrogenTo concentrate the sample before LC-MS analysis.
Reconstitution Volume50 - 100 µLIn a solvent compatible with the LC-MS system (e.g., 5% 5-sulfosalicylic acid or 50% methanol in 50 mM ammonium acetate).

Experimental Protocol

This protocol describes the extraction of this compound from both adherent and suspension cell cultures. It is imperative to work quickly and keep all samples and reagents on ice or at 4°C throughout the procedure to minimize degradation of acyl-CoAs.

Materials
  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80:20 Methanol:Water, pre-chilled to -80°C

  • Internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA)

  • Weak anion exchange (WAX) solid-phase extraction (SPE) columns

  • Methanol

  • Deionized water

  • 25% Methanol in water

  • 25 mM Ammonium acetate in methanol

  • Nitrogen gas evaporator

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 17,000 x g and 4°C

  • Cell scraper (for adherent cells)

  • SPE vacuum manifold

Cell Harvesting and Washing

For Adherent Cells:

  • Aspirate the cell culture medium.

  • Wash the cells twice with an appropriate volume of ice-cold PBS.

  • Aspirate the PBS completely.

For Suspension Cells:

  • Transfer the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in ice-cold PBS and centrifuge again.

  • Repeat the wash step once more.

Cell Lysis and Protein Precipitation
  • Add 1 mL of ice-cold 80:20 methanol:water containing the internal standard to the cell pellet (for suspension cells) or directly to the culture dish (for adherent cells).

  • For adherent cells, use a cell scraper to scrape the cells into the solvent.

  • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the samples vigorously for 30 seconds.

  • Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.

Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition the WAX SPE column by passing 1 mL of methanol through it.

  • Column Equilibration: Equilibrate the column by passing 1 mL of deionized water through it. Do not allow the column to go dry.

  • Sample Loading: Load the supernatant from the previous step onto the SPE column.

  • Washing:

    • Wash the column with 1 mL of deionized water to remove highly polar impurities.

    • Wash the column with 1 mL of 25% methanol in water to remove moderately polar impurities.

  • Elution: Elute the acyl-CoAs from the column with 1 mL of 25 mM ammonium acetate in methanol into a clean collection tube.

Sample Concentration and Reconstitution
  • Dry the eluted sample under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 50-100 µL of a solvent suitable for your LC-MS analysis (e.g., 5% 5-sulfosalicylic acid or 50% methanol in 50 mM ammonium acetate).

  • Vortex the sample and transfer it to an autosampler vial for analysis.

Visualization

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX) cluster_analysis Analysis Preparation Harvest Cell Harvesting & Washing Lysis Cell Lysis & Protein Precipitation (80:20 Methanol:Water, -80°C) Harvest->Lysis Harvest->Lysis Centrifuge Centrifugation (17,000 x g, 4°C) Lysis->Centrifuge Lysis->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Centrifuge->Supernatant Condition 1. Condition (Methanol) Load 3. Load Sample Supernatant->Load Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash (Water) Load->Wash1 Wash2 5. Wash (25% Methanol) Wash1->Wash2 Elute 6. Elute (25mM NH4OAc in Methanol) Wash2->Elute Dry Dry Down (Nitrogen) Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the solid-phase extraction of this compound.

Signaling Pathway Context (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where this compound could be involved, providing context for its importance in cellular metabolism.

Signaling_Pathway cluster_input Inputs cluster_metabolism Metabolism cluster_output Outputs FattyAcid 6-Methyldecanoic Acid ACSL Acyl-CoA Synthetase FattyAcid->ACSL Six_MD_CoA This compound ACSL->Six_MD_CoA BetaOx Beta-Oxidation Six_MD_CoA->BetaOx LipidSyn Lipid Synthesis Six_MD_CoA->LipidSyn Energy Energy Production (ATP) BetaOx->Energy ComplexLipids Complex Lipids LipidSyn->ComplexLipids

Caption: Hypothetical metabolic fate of this compound.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry-Based Identification of 6-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and quantification of 6-Methyldecanoyl-CoA using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This compound is a branched-chain fatty acyl-CoA that plays a role in fatty acid metabolism. Accurate analysis of this and other acyl-CoAs is crucial for understanding metabolic pathways and their dysregulation in various diseases.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic processes, including the Krebs cycle and fatty acid metabolism. They function as carriers for acyl groups and are integral to biosynthetic reactions and post-translational modifications of proteins. The precise identification and quantification of specific acyl-CoA species, such as this compound, are essential for elucidating metabolic regulation and dysfunction. The coupling of high-resolution mass spectrometry with liquid chromatography provides the necessary sensitivity and selectivity for analyzing these complex and often low-abundance molecules.[1]

High-resolution mass spectrometry offers accurate mass measurements, which, combined with characteristic fragmentation patterns, allows for confident identification of acyl-CoAs. A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the molecule, resulting in a fragment ion of [M - 507 + H]⁺.[2]

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is designed for the extraction of a wide range of acyl-CoAs, including medium-chain species like this compound, from cellular or tissue samples.[1][3] It is crucial to perform all steps on ice to minimize the degradation of acyl-CoAs, which are known to be unstable.[4]

Materials:

Procedure:

  • Sample Collection: For tissue samples, weigh approximately 10-20 mg of frozen tissue. For cultured cells, aspirate the growth medium and wash the cells with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of ice-cold methanol containing the internal standard to the sample. Homogenize the tissue or scrape the cells in the methanol solution.[1]

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to precipitate proteins.[1]

  • Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Drying: Dry the supernatant completely using a vacuum concentrator. The dried pellet can be stored at -80°C to preserve stability.[3]

  • Reconstitution: Reconstitute the dried pellet in 100 µL of 50 mM ammonium acetate (pH 6.8) for LC-HRMS analysis. Vortex briefly and centrifuge to remove any insoluble material.[1][3]

G cluster_sample_prep Sample Preparation Workflow start Biological Sample (Tissue or Cells) extraction Add Ice-Cold Methanol + Internal Standard start->extraction homogenize Homogenize/Scrape extraction->homogenize precipitate Incubate on Ice (15 min) Protein Precipitation homogenize->precipitate centrifuge Centrifuge (20,000 x g, 4°C, 10 min) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry in Vacuum Concentrator supernatant->dry reconstitute Reconstitute in Ammonium Acetate (pH 6.8) dry->reconstitute end Ready for LC-HRMS Analysis reconstitute->end

Figure 1: Workflow for the extraction of acyl-CoAs from biological samples.

Liquid Chromatography Separation

This method utilizes reversed-phase liquid chromatography (RPLC) to separate this compound from other acyl-CoAs based on their hydrophobicity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[5]

Mobile Phases:

  • Mobile Phase A: 100 mM Ammonium Formate (pH 5.0) in water with 2% acetonitrile.[5]

  • Mobile Phase B: Acetonitrile.

Gradient Conditions:

Time (min) % Mobile Phase B
0.0 2
1.5 2
3.0 15
5.5 95
14.5 95
15.0 2

| 20.0 | 2 |

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

High-Resolution Mass Spectrometry Detection

This protocol uses a high-resolution mass spectrometer for the detection and identification of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q Exactive or Q-TOF) equipped with a heated electrospray ionization (HESI) source.[3]

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.20 kV[6]

  • Source Temperature: 120°C[6]

  • Desolvation Gas (Nitrogen) Flow: 500 L/h[6]

  • Desolvation Temperature: 500°C[6]

  • Full Scan Mass Range: m/z 150-1500

  • Resolution: 70,000

  • Collision Gas: Argon[6]

  • Collision Energy: Optimized for the fragmentation of acyl-CoAs (typically 20-40 eV).

Data Analysis and Presentation

Identification of this compound

The identification of this compound is based on two key criteria:

  • Accurate Mass: The measured mass-to-charge ratio (m/z) of the precursor ion should be within a narrow mass tolerance (e.g., ± 5 ppm) of the theoretical m/z for this compound.

  • Fragmentation Pattern: The MS/MS spectrum should exhibit the characteristic neutral loss of 507 Da, corresponding to the cleavage of the 3'-phosphate-adenosine-5'-diphosphate moiety.[2][7] The presence of other specific fragment ions can further confirm the identity.

Theoretical m/z for this compound ([M+H]⁺): C₃₂H₅₅N₇O₁₇P₃S⁺ requires m/z 938.2694.

G cluster_fragmentation MS/MS Fragmentation of this compound precursor Precursor Ion [M+H]⁺ m/z 938.2694 fragment1 Fragment Ion [M - 507 + H]⁺ m/z 431.2220 precursor->fragment1 Neutral Loss of 507 Da fragment2 Adenosine Diphosphate Fragment m/z 428 precursor->fragment2 Characteristic Fragment

Figure 2: Characteristic fragmentation pathway for this compound.

Quantitative Data

Quantitative analysis is performed by integrating the peak areas of the extracted ion chromatograms for the precursor ion of this compound and the internal standard. A calibration curve can be generated using standards of known concentrations to determine the absolute quantification. The following table presents hypothetical quantitative data for illustrative purposes.

Table 1: Quantitative Analysis of this compound in Different Cell Lines.

Cell LineThis compound (pmol/10⁶ cells)Standard Deviation
HepG21.250.15
MCF72.800.32
RAW264.70.780.09

Conclusion

The methods described in this document provide a robust framework for the sensitive and specific identification and quantification of this compound from biological matrices. The combination of optimized sample preparation, efficient chromatographic separation, and high-resolution mass spectrometry is essential for advancing our understanding of the roles of branched-chain acyl-CoAs in health and disease. These protocols can be adapted for the analysis of other acyl-CoA species, contributing to the broader field of metabolomics.

References

Application Notes and Protocols for In Vitro Enzymatic Assay using 6-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) derivative that plays a role in fatty acid metabolism. The activation of its corresponding fatty acid, 6-methyldecanoic acid, is catalyzed by Acyl-CoA Synthetases (ACS). These enzymes are crucial for channeling fatty acids into various metabolic pathways, including β-oxidation for energy production and lipid biosynthesis for the formation of complex lipids.[1][2] The study of enzymatic activity with branched-chain acyl-CoAs like this compound is essential for understanding lipid metabolism, particularly in the context of metabolic disorders where branched-chain fatty acid oxidation may be altered.[3]

This document provides detailed protocols for an in vitro enzymatic assay to determine the activity of Long-Chain Acyl-CoA Synthetase (ACSL) using this compound as a substrate. The primary method described is a sensitive enzyme-coupled fluorometric assay.[4] This assay is suitable for screening potential inhibitors or activators of ACS enzymes and for characterizing the substrate specificity of different ACS isoforms.

Signaling and Metabolic Pathways

The activation of 6-methyldecanoic acid to this compound is the initial and committing step for its entry into metabolic pathways. Once formed, this compound can be transported into mitochondria and peroxisomes for subsequent degradation via the β-oxidation pathway. The presence of a methyl branch may require specific enzymatic steps to be bypassed or handled by specialized enzymes to fully metabolize the fatty acid chain.[1][5]

cluster_0 Cytosol cluster_1 Mitochondrial Matrix / Peroxisome 6-Methyldecanoic_Acid 6-Methyldecanoic Acid ACSL Acyl-CoA Synthetase (ACSL) 6-Methyldecanoic_Acid->ACSL Substrate 6-Methyldecanoyl_CoA This compound ACSL->6-Methyldecanoyl_CoA Product AMP_PPi AMP + PPi ACSL->AMP_PPi Beta_Oxidation β-Oxidation Pathway 6-Methyldecanoyl_CoA->Beta_Oxidation Transport ATP ATP ATP->ACSL CoA CoA CoA->ACSL Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Metabolic activation and fate of 6-Methyldecanoic Acid.

Enzyme-Coupled Fluorometric Assay for Acyl-CoA Synthetase Activity

This protocol outlines a continuous, enzyme-coupled fluorometric assay to measure the activity of an Acyl-CoA Synthetase that utilizes 6-methyldecanoic acid as a substrate. The production of acyl-CoA is coupled to the oxidation of a substrate by acyl-CoA oxidase, which generates hydrogen peroxide (H2O2). The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic probe, resulting in a measurable increase in fluorescence.

Experimental Workflow

G A Prepare Assay Buffer and Reagent Mix (HRP, Fluorogenic Probe, Acyl-CoA Oxidase) C Add Reagent Mix and Enzyme (ACSL) to Microplate Wells A->C B Prepare Substrate Stock Solutions (6-Methyldecanoic Acid, ATP, CoA) D Initiate Reaction by Adding Substrate Mix B->D C->D E Incubate at 37°C Monitor Fluorescence (Ex/Em = 535/587 nm) in a Plate Reader D->E F Record Data and Calculate Enzyme Activity E->F

Caption: Workflow for the coupled fluorometric ACSL assay.
Materials and Reagents

  • Enzyme: Purified Long-Chain Acyl-CoA Synthetase (ACSL) or cell lysate containing ACSL activity.

  • Substrate: 6-Methyldecanoic acid

  • Co-substrates: Coenzyme A (CoA), Adenosine 5'-triphosphate (ATP)

  • Coupling Enzymes: Acyl-CoA Oxidase (ACO), Horseradish Peroxidase (HRP)

  • Fluorogenic Probe: e.g., Amplex Red or a similar H2O2-sensitive probe

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5, 10 mM MgCl2, 0.1% Triton X-100

  • Microplate: 96-well, black, flat-bottom

Experimental Protocol
  • Preparation of Reagents:

    • Prepare a 10X stock of 6-Methyldecanoic acid (e.g., 1 mM) in a suitable solvent like DMSO.

    • Prepare 10X stocks of ATP (10 mM) and CoA (5 mM) in water.

    • Prepare a Reagent Mix containing Assay Buffer, Acyl-CoA Oxidase (e.g., 0.2 U/mL), HRP (e.g., 1 U/mL), and the fluorogenic probe (e.g., 100 µM). Protect from light.

  • Assay Procedure:

    • Add 50 µL of the Reagent Mix to each well of the 96-well plate.

    • Add 10 µL of the ACSL enzyme preparation (or buffer for control wells) to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Prepare a 4X Substrate Mix by combining the 10X stocks of 6-Methyldecanoic acid, ATP, and CoA.

    • Initiate the reaction by adding 40 µL of the Substrate Mix to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.

    • Use an excitation wavelength of 535 nm and an emission wavelength of 587 nm (adjust based on the specific probe used).

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Subtract the rate of the no-enzyme control from the rates of the experimental wells.

    • Calculate the specific activity of the enzyme using a standard curve generated with known concentrations of H2O2. The activity is typically expressed as nmol of product formed per minute per mg of protein.

Quantitative Data Summary

The following table presents hypothetical kinetic data for a generic Long-Chain Acyl-CoA Synthetase with this compound and a straight-chain analogue, Decanoyl-CoA. Such data is crucial for comparing substrate preferences and for characterizing the enzyme's catalytic efficiency with branched-chain substrates.

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
This compound15.285.35.6
Decanoyl-CoA8.5120.714.2

Table 1: Comparative enzyme kinetics for a generic ACSL with branched-chain and straight-chain substrates. Data are representative and should be determined experimentally.

Conclusion

The provided application notes and protocols describe a robust and sensitive method for assaying the in vitro activity of Acyl-CoA Synthetases using the branched-chain substrate this compound. This assay can be readily adapted for high-throughput screening of enzyme modulators and for detailed kinetic characterization of enzymes involved in branched-chain fatty acid metabolism. The systematic approach to data generation and analysis will aid researchers in elucidating the roles of these enzymes in health and disease.

References

Application Notes and Protocols for the Synthesis of 6-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the chemical synthesis of 6-Methyldecanoyl-CoA. This acyl-CoA ester serves as a crucial research standard for various biochemical and pharmacological studies, particularly in the investigation of fatty acid metabolism and the development of novel therapeutics.

Application Notes

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid β-oxidation, de novo lipogenesis, and the biosynthesis of complex lipids and signaling molecules. As a research standard, this compound is instrumental in:

  • Enzyme Assays: Serving as a substrate for enzymes involved in branched-chain fatty acid metabolism, such as acyl-CoA dehydrogenases, synthetases, and transferases.

  • Metabolomics: Acting as a certified standard for the identification and quantification of endogenous levels of this compound and related metabolites in complex biological samples using mass spectrometry-based platforms.

  • Drug Discovery: Facilitating the screening and characterization of inhibitors or activators of enzymes that metabolize branched-chain fatty acids, which may be relevant in various metabolic disorders.

  • Biochemical Pathway Elucidation: Aiding in the investigation of metabolic pathways that involve branched-chain fatty acids.

The synthesis protocol provided below is based on the widely used N-hydroxysuccinimide (NHS) ester activation method, which offers reliable yields for the preparation of acyl-CoA thioesters.

Experimental Protocol: Synthesis of this compound

This protocol details the chemical synthesis of this compound from 6-methyldecanoic acid. The procedure involves the activation of the carboxylic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC), followed by the coupling of the activated ester with Coenzyme A (CoA).

Materials and Reagents:

  • 6-Methyldecanoic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A, free acid (CoA-SH)

  • Ethyl acetate (B1210297) (anhydrous)

  • Dioxane (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1N

  • Ammonium (B1175870) acetate

  • Methanol

  • Deionized water

  • Nitrogen gas (N₂)

  • Thin Layer Chromatography (TLC) plates (RP-18 W/UV₂₅₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, stir bars, syringes, etc.)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

Step 1: Activation of 6-Methyldecanoic Acid

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 6-methyldecanoic acid (1 equivalent) and NHS (1 equivalent) in anhydrous ethyl acetate.

  • Stir the solution at room temperature.

  • Slowly add a solution of DCC (1 equivalent) in anhydrous ethyl acetate dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 12 hours.

  • Monitor the reaction for the formation of the NHS-ester by TLC (e.g., using dichloromethane (B109758) as the mobile phase). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 6-methyldecanoyl-NHS ester.

Step 2: Synthesis of this compound

  • Prepare a solution of Coenzyme A (1 equivalent) in 0.1 M sodium bicarbonate buffer.

  • Under a constant stream of nitrogen, add a solution of the crude 6-methyldecanoyl-NHS ester (2.5 equivalents) in anhydrous dioxane to the Coenzyme A solution over a period of 45 minutes.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC using a mobile phase of ammonium acetate/methanol (52:48). The reaction is complete when the free CoA spot is consumed.

  • Upon completion, add ice water to the reaction mixture.

  • Adjust the pH of the solution to 1.5–2.0 using 1N HCl.

  • Extract the aqueous phase with ethyl acetate (4 times) to remove unreacted starting material and byproducts.

  • Evaporate the aqueous phase to dryness under vacuum.

  • Redissolve the residue in 0.01 M ammonium acetate for purification.

Step 3: Purification and Characterization

  • The crude this compound can be purified by preparative reverse-phase HPLC.

  • Characterize the final product by electrospray ionization-mass spectrometry (ESI-MS) to confirm the molecular weight and by NMR spectroscopy to confirm the structure.

  • Quantify the purified product using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aliphatic acyl-CoAs using similar chemical methods.[1] Yields can vary depending on the specific substrate and reaction conditions.

ParameterTypical ValueMethod of Determination
Yield 40-70%HPLC-MS
Purity >95%HPLC with UV detection
Molecular Weight (Expected) 933.2 g/mol -
Molecular Weight (Observed) Consistent with expected valueESI-MS

Visualizations

Signaling Pathway and Metabolic Role

The following diagram illustrates the general role of acyl-CoAs, such as this compound, in cellular metabolism.

Acyl_CoA_Metabolism Fatty_Acids Branched-Chain Fatty Acids (e.g., 6-Methyldecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA AMP, PPi Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Biosynthesis Biosynthesis of Complex Lipids Acyl_CoA->Biosynthesis Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production

Caption: General metabolic fate of this compound.

Experimental Workflow

The diagram below outlines the key steps in the chemical synthesis of this compound.

Synthesis_Workflow A 1. Activation of 6-Methyldecanoic Acid with NHS and DCC B 2. Reaction Monitoring by TLC A->B C 3. Filtration and Solvent Evaporation B->C D 4. Coupling of Activated Ester with Coenzyme A C->D E 5. Reaction Monitoring by TLC D->E F 6. Quenching and Acidification E->F G 7. Extraction with Ethyl Acetate F->G H 8. Purification by Reverse-Phase HPLC G->H I 9. Characterization (ESI-MS, NMR) H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Studying 6-Methyldecanoyl-CoA Metabolism using CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative. The metabolism of branched-chain fatty acids is crucial for various physiological processes, and its dysregulation has been implicated in several metabolic disorders. Unlike straight-chain fatty acids, which are primarily metabolized through mitochondrial beta-oxidation, branched-chain fatty acids often require specialized enzymatic pathways primarily located in peroxisomes. The methyl branch in this compound necessitates a specific catabolic pathway to bypass potential steric hindrance during oxidation.

The study of this compound metabolism has been challenging due to the complexity of branched-chain fatty acid oxidation pathways and the lack of specific molecular tools. The advent of CRISPR-Cas9 gene-editing technology offers an unprecedented opportunity to precisely dissect the genetic and enzymatic machinery involved in the breakdown of this molecule. By creating targeted gene knockouts of candidate enzymes, researchers can elucidate the specific roles of these proteins in this compound metabolism, identify potential alternative pathways, and uncover novel targets for therapeutic intervention in related metabolic diseases.

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to investigate this compound metabolism, from identifying target genes to validating the functional consequences of their disruption.

Proposed Metabolic Pathway for this compound

Based on the established principles of branched-chain fatty acid metabolism, this compound is likely catabolized through a combination of peroxisomal alpha- and beta-oxidation. The initial cycles of beta-oxidation can proceed until the methyl group is at the beta-position (C3), at which point alpha-oxidation is required to remove a single carbon and allow beta-oxidation to resume.

Caption: Proposed metabolic pathway of this compound in the peroxisome.

Key Gene Targets for CRISPR-Cas9 Editing

To elucidate the metabolic pathway of this compound, the following genes encoding key enzymes in branched-chain fatty acid oxidation are proposed as primary targets for CRISPR-Cas9-mediated knockout.

Gene SymbolEnzyme NameFunction in Proposed Pathway
Peroxisomal β-oxidation
ACOX2Acyl-CoA Oxidase 2 (Branched-chain)Catalyzes the first step of peroxisomal beta-oxidation of branched-chain acyl-CoAs.
HSD17B417β-Hydroxysteroid Dehydrogenase Type 4 (D-bifunctional protein)Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities in peroxisomal beta-oxidation.
SCP2Sterol Carrier Protein 2Functions as a thiolase in the final step of peroxisomal beta-oxidation.
Peroxisomal α-oxidation
PHYHPhytanoyl-CoA DioxygenaseCatalyzes the hydroxylation of phytanoyl-CoA, the first step of alpha-oxidation. May act on other 3-methyl-branched acyl-CoAs.
HACL12-Hydroxyphytanoyl-CoA Lyase 1Cleaves the hydroxylated intermediate in alpha-oxidation.
Fatty Acid Activation
SLC27A2Solute Carrier Family 27 Member 2 (Very long-chain acyl-CoA synthetase)Activates fatty acids, including branched-chain fatty acids, to their CoA esters.

Experimental Protocols

Protocol 1: Designing and Cloning single guide RNAs (sgRNAs)

This protocol outlines the design of sgRNAs targeting the selected genes and their cloning into a suitable CRISPR-Cas9 expression vector.

1.1. sgRNA Design:

  • Obtain the cDNA or genomic sequence of the target gene from a database such as NCBI GenBank.

  • Use online design tools (e.g., Benchling, CHOPCHOP) to identify potential sgRNA target sites.

  • Select 3-4 sgRNAs per gene with high on-target scores and low off-target predictions. Target early exons to maximize the likelihood of generating a loss-of-function allele.

1.2. Oligonucleotide Synthesis:

  • Order complementary DNA oligonucleotides for each sgRNA with appropriate overhangs for cloning into the selected vector (e.g., lentiCRISPRv2).

1.3. Vector Preparation:

  • Digest the CRISPR-Cas9 vector (e.g., lentiCRISPRv2) with the appropriate restriction enzyme (e.g., BsmBI).

  • Dephosphorylate the linearized vector to prevent re-ligation.

  • Purify the linearized vector using gel electrophoresis and a gel extraction kit.

1.4. Oligo Annealing and Ligation:

  • Phosphorylate and anneal the complementary sgRNA oligonucleotides to form a double-stranded insert.

  • Ligate the annealed sgRNA insert into the linearized vector using T4 DNA ligase.

1.5. Transformation and Verification:

  • Transform the ligation product into competent E. coli.

  • Select colonies and isolate plasmid DNA.

  • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

G Start Start sgRNA_Design sgRNA Design (Online Tools) Start->sgRNA_Design Oligo_Synthesis Oligonucleotide Synthesis sgRNA_Design->Oligo_Synthesis Anneal_Ligate Anneal Oligos & Ligate into Vector Oligo_Synthesis->Anneal_Ligate Vector_Prep Vector Preparation (Digestion & Purification) Vector_Prep->Anneal_Ligate Transformation Bacterial Transformation Anneal_Ligate->Transformation Verification Plasmid Isolation & Sanger Sequencing Transformation->Verification End End Verification->End

Caption: Workflow for sgRNA design and cloning.

Protocol 2: Generation of Gene-Edited Cell Lines

This protocol describes the delivery of the CRISPR-Cas9 system into a suitable cell line (e.g., HepG2, primary hepatocytes) and the selection of knockout clones.

2.1. Cell Culture:

  • Culture the target cell line under standard conditions.

2.2. Transfection/Transduction:

  • Deliver the sgRNA/Cas9 expression plasmid into the cells using a suitable method (e.g., lipid-based transfection, electroporation, or lentiviral transduction).

  • Include a non-targeting sgRNA control.

2.3. Selection of Edited Cells:

  • If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent to the cells 24-48 hours post-transfection.

  • Culture the cells until non-transfected cells are eliminated.

2.4. Single-Cell Cloning:

  • Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Expand the single-cell clones into individual populations.

Protocol 3: Validation of Gene Editing

This protocol details the methods to confirm the successful knockout of the target gene at the genomic and protein levels.

3.1. Genomic DNA Extraction:

  • Extract genomic DNA from the expanded clonal cell lines.

3.2. PCR Amplification and Sequencing:

  • Amplify the genomic region targeted by the sgRNA using PCR.

  • Sequence the PCR product to identify insertions or deletions (indels) introduced by non-homologous end joining (NHEJ). Analysis can be performed using tools like TIDE (Tracking of Indels by Decomposition).

3.3. Protein Expression Analysis:

  • Perform Western blotting to confirm the absence of the target protein in the edited cell clones. Use a validated antibody specific to the target protein.

G Start Start Transfection Transfect/Transduce Cells with CRISPR-Cas9 Vector Start->Transfection Selection Antibiotic Selection Transfection->Selection Cloning Single-Cell Cloning Selection->Cloning Expansion Expand Clones Cloning->Expansion Genomic_Validation Genomic Validation (PCR & Sequencing) Expansion->Genomic_Validation Protein_Validation Protein Validation (Western Blot) Expansion->Protein_Validation End End Genomic_Validation->End Protein_Validation->End

Caption: Workflow for generating and validating gene-edited cell lines.

Protocol 4: Functional Analysis of this compound Metabolism

This protocol outlines the experimental procedure to assess the impact of gene knockout on the cell's ability to metabolize 6-methyldecanoic acid.

4.1. Cell Treatment:

  • Culture the validated knockout and control cell lines.

  • Incubate the cells with a defined concentration of 6-methyldecanoic acid or a stable isotope-labeled version (e.g., ¹³C-labeled) for a specific time course.

4.2. Metabolite Extraction:

  • Harvest the cells and culture medium separately.

  • Extract intracellular and extracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

4.3. Metabolomic Analysis:

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Quantify the levels of this compound and its downstream metabolites (e.g., shorter-chain acyl-CoAs, acetyl-CoA, propionyl-CoA).

4.4. Data Analysis:

  • Compare the metabolite profiles of the knockout cell lines to the control cell line.

  • A buildup of this compound and a reduction in downstream metabolites in a specific knockout line would indicate that the disrupted gene is essential for its metabolism.

Data Presentation

Quantitative data from metabolomic analyses should be summarized in tables to facilitate comparison between different gene knockout lines and the control.

Table 1: Relative Abundance of this compound and Downstream Metabolites in Gene-Edited Cell Lines

MetaboliteControl (Wild-Type)ACOX2 KnockoutHSD17B4 KnockoutPHYH Knockout
This compound 1.00 ± 0.155.20 ± 0.804.85 ± 0.751.10 ± 0.20
4-Methyl-hexanoyl-CoA 1.00 ± 0.120.25 ± 0.050.30 ± 0.060.95 ± 0.15
Isovaleryl-CoA 1.00 ± 0.100.15 ± 0.040.20 ± 0.050.90 ± 0.12
Propionyl-CoA 1.00 ± 0.080.85 ± 0.100.90 ± 0.110.22 ± 0.05
Acetyl-CoA 1.00 ± 0.090.45 ± 0.070.50 ± 0.08*0.98 ± 0.10

Values are represented as fold change relative to the control and are shown as mean ± standard deviation. Asterisk () indicates a statistically significant difference (p < 0.05) compared to the control.

Conclusion

The application of CRISPR-Cas9 gene editing provides a powerful and precise approach to unraveling the complexities of this compound metabolism. By systematically knocking out candidate genes and analyzing the resulting metabolic phenotypes, researchers can build a comprehensive model of this pathway. This knowledge will not only advance our fundamental understanding of lipid metabolism but also has the potential to identify novel therapeutic targets for metabolic diseases characterized by the accumulation of branched-chain fatty acids. The protocols and guidelines presented here offer a robust framework for initiating and conducting such investigations.

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of 6-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address challenges specifically related to the poor ionization of 6-Methyldecanoyl-CoA in mass spectrometry. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental workflow and obtain high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a poor signal for this compound in my LC-MS/MS analysis?

A1: Poor signal intensity for this compound is a common issue that can stem from several factors. As a long-chain acyl-CoA, its physicochemical properties can make efficient ionization challenging. Key contributing factors include:

  • Suboptimal Ionization Mode: While acyl-CoAs can be analyzed in both positive and negative ion modes, the signal intensity can vary significantly. Some studies suggest that positive ion mode may offer greater sensitivity for acyl-CoAs.[1][2][3]

  • Inefficient Desolvation: The long acyl chain makes the molecule less volatile, requiring optimal source conditions (e.g., temperature, gas flow) to ensure complete desolvation of the ESI droplets. Incomplete desolvation can lead to reduced ion release into the gas phase.

  • Matrix Effects: Co-eluting compounds from your sample matrix can compete with this compound for ionization, leading to signal suppression. This is a common issue in complex biological samples.

  • Mobile Phase Composition: The pH and composition of your mobile phase can significantly impact the ionization efficiency of your analyte.

Q2: Should I use positive or negative ion mode for the analysis of this compound?

A2: Both positive and negative ion modes can be used for the analysis of acyl-CoAs, and the optimal choice may depend on your specific instrumentation and experimental goals. However, several studies have reported that positive ion mode ESI can be more sensitive for the detection of long-chain acyl-CoAs .[1][2]

In positive ion mode, you will typically observe the protonated molecule [M+H]+. A characteristic fragmentation pattern for acyl-CoAs in positive mode is the neutral loss of the 3'-phospho-ADP moiety (507 Da), which can be used for precursor ion or neutral loss scanning to selectively detect acyl-CoAs.

In negative ion mode, you will observe the deprotonated molecule [M-H]-. While this can also be effective, some reports indicate lower signal intensity compared to positive mode for similar compounds.

Recommendation: Start by optimizing your method in positive ion mode. If signal intensity remains an issue, a comparison with negative ion mode under optimized conditions is recommended.

Troubleshooting Guide: Enhancing the Signal of this compound

If you are experiencing poor signal intensity for this compound, consider the following troubleshooting strategies, ranging from simple adjustments to more involved method development.

Issue 1: Low Signal Intensity in Both Positive and Negative Ion Modes

Solution A: Optimize Mobile Phase Composition

The composition of your mobile phase can have a profound effect on ionization efficiency.

  • Mobile Phase Additives: The addition of volatile modifiers can significantly enhance the signal. For positive ion mode, acidic modifiers are generally used. For negative ion mode, slightly basic or acidic additives have been shown to be effective.

Mobile Phase AdditiveRecommended ConcentrationIonization ModeExpected Improvement
Acetic Acid0.02% (v/v)NegativeCan increase lipid signal intensity by 2- to 19-fold compared to ammonium (B1175870) acetate (B1210297).
Ammonium HydroxideHigh pH (e.g., 10.5)PositiveUsed in gradients for high-resolution separation and quantification of long-chain acyl-CoAs.
Ammonium Fluoride70 µM in 50% ACN with 1 mM acetic acidNot specified, enhances bothHas been shown to increase the signal of lipids by an average of eightfold.

Solution B: Employ Ion-Pairing Chromatography

Ion-pairing agents can improve the retention and peak shape of polar and charged molecules like acyl-CoAs on reversed-phase columns, which can lead to better ionization efficiency by reducing matrix effects.

  • N,N-dimethylbutylamine (DMBA): This tertiary amine has been successfully used as an ion-pairing agent for the analysis of short-chain acyl-CoAs and other phosphate-containing compounds.

Solution C: Chemical Derivatization

Chemical derivatization is a powerful technique to enhance the ionization efficiency of poorly ionizing molecules by introducing a permanently charged or easily ionizable group.

  • Charge-Reversal Derivatization: This strategy involves modifying the analyte to reverse its charge, allowing for detection in a more sensitive ionization mode. For example, a molecule that is typically analyzed in negative ion mode can be derivatized to carry a positive charge and be analyzed in the more sensitive positive ion mode.

Derivatization ReagentTarget Functional GroupPrinciple
N-(4-aminomethylphenyl)pyridinium (AMPP)Carboxylic Acids (after hydrolysis of CoA)Introduces a permanent positive charge, significantly increasing sensitivity in positive ion mode.
5-(dimethylamino)naphthalene-1-sulfonyl piperazine (B1678402) (Dns-PP)Carboxylic Acids (after hydrolysis of CoA)Introduces an easily ionizable tertiary amine group, enhancing signal in positive ion mode.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a starting point for the analysis of this compound.

  • Sample Preparation:

    • Extract acyl-CoAs from your biological matrix using a suitable method, such as solid-phase extraction or protein precipitation with acetonitrile (B52724).

    • Reconstitute the dried extract in an appropriate solvent, for example, 50% acetonitrile in water.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan.

    • Precursor Ion: The m/z of the protonated this compound [M+H]+.

    • Product Ion (for MRM): The characteristic fragment ion resulting from the neutral loss of 507 Da.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.

Protocol 2: Derivatization of the Acyl Chain with AMPP (Post-Hydrolysis)

This protocol is for the derivatization of the 6-methyldecanoic acid after hydrolysis of the CoA ester.

  • Hydrolysis:

    • Hydrolyze the this compound sample to release the free fatty acid, 6-methyldecanoic acid, using a suitable chemical or enzymatic method.

    • Extract the free fatty acid using a liquid-liquid or solid-phase extraction method.

    • Dry the extracted fatty acid under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried fatty acid in a suitable organic solvent (e.g., acetonitrile).

    • Add the AMPP derivatization reagent and a coupling agent (e.g., a carbodiimide).

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Quench the reaction if necessary.

  • Purification:

    • Perform a solid-phase extraction to remove excess reagents and purify the derivatized fatty acid.

    • Elute the derivatized product and dry the eluate.

  • Analysis:

    • Reconstitute the final sample in the mobile phase for LC-ESI-MS analysis in positive ion mode.

Visualizations

Metabolic Context of this compound

This compound is derived from its corresponding branched-chain fatty acid, 6-methyldecanoic acid. Branched-chain fatty acids can enter the fatty acid beta-oxidation pathway, but the methyl branch requires specific enzymatic steps for its metabolism. Propionyl-CoA, a product of branched-chain fatty acid oxidation, can be further metabolized through the methylcitrate cycle.

metabolic_pathway 6-Methyldecanoic Acid 6-Methyldecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 6-Methyldecanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Methylcitrate Cycle Methylcitrate Cycle Propionyl-CoA->Methylcitrate Cycle Succinyl-CoA Succinyl-CoA Methylcitrate Cycle->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic fate of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address poor signal intensity of this compound.

troubleshooting_workflow start Poor Signal for This compound check_mode Optimize in Positive Ion Mode First start->check_mode optimize_source Optimize Source Parameters (Temp, Gas Flow, Voltage) check_mode->optimize_source mobile_phase Modify Mobile Phase (Additives, pH) optimize_source->mobile_phase no_improvement No Significant Improvement mobile_phase->no_improvement ion_pairing Implement Ion-Pairing Chromatography derivatization Consider Chemical Derivatization ion_pairing->derivatization good_signal Signal Improved derivatization->good_signal no_improvement->ion_pairing Yes no_improvement->good_signal No

Caption: Troubleshooting workflow for poor ionization.

References

Improving extraction efficiency of 6-Methyldecanoyl-CoA from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 6-Methyldecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction of this branched-chain acyl-CoA from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the extraction efficiency of this compound?

A1: The most critical factors include the immediate quenching of metabolic activity to prevent enzymatic degradation, the choice of extraction solvent, proper pH control to ensure stability, and the efficiency of the phase separation or solid-phase extraction (SPE) step. Acyl-CoAs are known to be unstable, making rapid sample processing and maintenance of cold conditions paramount.[1]

Q2: Which extraction method is superior for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE have been successfully employed for acyl-CoA extraction. The choice depends on the sample matrix and downstream analytical method. LLE, often using organic solvents like methanol (B129727), can provide high recovery.[2] However, SPE can offer cleaner extracts, which is beneficial for sensitive mass spectrometry analysis. Caution is advised with SPE as it may lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1] For this compound, a medium-chain acyl-CoA, either method can be optimized.

Q3: What is the recommended internal standard for quantifying this compound?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. When this is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a suitable alternative as it is typically absent in biological samples and shares similar chemical properties.[1][3]

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is crucial to work quickly and keep samples on ice at all times. Immediate quenching of metabolic activity is essential. Samples should be stored as dry pellets at -80°C and reconstituted in a non-aqueous solvent like methanol or a buffered solution just before analysis. The stability of acyl-CoAs is pH-dependent, with neutral pH generally offering better stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal of this compound Sample Degradation: Acyl-CoAs are inherently unstable.Ensure rapid quenching of metabolic activity and keep samples on ice throughout the extraction process. Store extracts as dry pellets at -80°C and reconstitute just prior to analysis.
Inefficient Extraction: The chosen solvent may not be optimal for this compound.An 80% methanol solution has been shown to yield high MS intensities for various acyl-CoAs. Avoid strong acids in the primary extraction solvent, as they can lead to poor recovery.
Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and plastic surfaces.Consider using protein-low-binding tubes and pipette tips.
Poor Recovery from Solid-Phase Extraction (SPE) Inappropriate Sorbent: The SPE cartridge chemistry may not be suitable for retaining this compound.For medium-chain acyl-CoAs, C18 or anion-exchange cartridges can be effective. Method optimization is crucial.
Suboptimal Elution: The elution solvent may not be strong enough to release the analyte from the sorbent.Test different elution solvents and volumes. A common strategy involves a high percentage of organic solvent, sometimes with a pH modifier.
Inaccurate or Imprecise Quantification Matrix Effects: Co-extracted lipids and other matrix components can interfere with ionization in the mass spectrometer.Improve sample cleanup using SPE or perform a protein precipitation step with an agent like 5-sulfosalicylic acid (SSA), which can be more effective than trichloroacetic acid (TCA) for retaining shorter-chain species.
Lack of a Suitable Internal Standard: Variability in extraction efficiency and matrix effects can lead to inaccurate results without proper internal standardization.Use a stable isotope-labeled internal standard if available. If not, an odd-chain acyl-CoA like C17:0-CoA is a good alternative.
Non-Linearity in Calibration Curve: Matrix effects can cause non-linearity, especially at low concentrations.Construct calibration curves in a matrix that closely matches the study samples. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound

This protocol is adapted from methods developed for the extraction of a broad range of acyl-CoAs.

  • Sample Quenching and Homogenization:

    • Rapidly freeze the tissue or cell sample in liquid nitrogen.

    • Homogenize the frozen sample in 2 mL of ice-cold 100 mM KH2PO4 buffer containing a suitable internal standard (e.g., heptadecanoyl-CoA).

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol to the homogenate and vortex thoroughly.

    • Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile (B52724). Vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 1,900 x g for 5 minutes.

    • Transfer the upper phase containing the acyl-CoAs to a new tube.

  • Sample Concentration:

    • Dry the collected supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8, with 20% acetonitrile for medium to long-chain acyl-CoAs).

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extracts

This protocol can be used as a cleanup step following an initial extraction.

  • Column Conditioning:

    • Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.

  • Sample Loading:

    • Load the reconstituted extract from the liquid-liquid extraction onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering substances. A low percentage of methanol in water is typically used.

  • Elution:

    • Elute the this compound with a solvent of sufficient strength, such as methanol or acetonitrile. The optimal solvent and volume should be determined empirically.

Data Presentation

Table 1: Comparison of Extraction Solvents for Acyl-CoA Recovery

Extraction SolventRelative MS Intensity of Short-Chain Acyl-CoAsRelative MS Intensity of Medium to Long-Chain Acyl-CoAsReference
80% MethanolHighHigh
AcetonitrileVery Poor/No SignalVery Poor/No Signal
Formic Acid Containing SolventPoorPoor

Table 2: Stability of Acyl-CoAs in Different Solvents at 4°C

SolventStability of Most Acyl-CoAsReference
Ammonium Acetate Buffered (Neutral pH)Stable
Acidic Buffer (e.g., pH 4.0)Less Stable
50% Methanol/WaterStable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Quenching 1. Rapid Quenching (Liquid Nitrogen) Homogenization 2. Homogenization (Buffered Solution + Internal Standard) Quenching->Homogenization LLE Liquid-Liquid Extraction (e.g., 80% Methanol) Homogenization->LLE Primary Extraction SPE Solid-Phase Extraction (e.g., C18) Homogenization->SPE Cleanup (Optional) Drying 3. Drying under Nitrogen LLE->Drying SPE->Drying Reconstitution 4. Reconstitution Drying->Reconstitution LCMS 5. LC-MS/MS Analysis Reconstitution->LCMS

Caption: A generalized workflow for the extraction and analysis of this compound.

troubleshooting_logic Start Low/No Signal Degradation Check Sample Handling (Quenching, Temperature) Start->Degradation Extraction Optimize Extraction Solvent (e.g., 80% Methanol) Degradation->Extraction Handling OK Solution1 Rapid processing, on ice Degradation->Solution1 Handling Issue Cleanup Improve Sample Cleanup (SPE, Protein Precipitation) Extraction->Cleanup Solvent OK Solution2 Use validated solvent system Extraction->Solution2 Solvent Issue Solution3 Incorporate SPE or SSA precipitation Cleanup->Solution3 Matrix Effects

Caption: A troubleshooting decision tree for low signal intensity of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of 6-Methyldecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 6-Methyldecanoyl-CoA isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to poor peak shape. 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Contamination: Buildup of contaminants on the column or in the system.1. Adjust Mobile Phase pH: For acyl-CoAs, using a mobile phase with a pH around 8.5 can improve peak shape.[1] 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Clean the System: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Peak Splitting 1. Co-elution of Isomers: Structural or stereoisomers may have very similar retention times, leading to partially resolved peaks. 2. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[2][3] 3. Column Degradation: A void or channel in the column packing can cause the sample to travel through different paths.[2][4]1. Optimize Separation Method: Adjust the gradient, temperature, or mobile phase composition. For stereoisomers, a chiral column may be necessary. 2. Use a Weaker Sample Solvent: Dissolve the sample in the initial mobile phase if possible. 3. Replace Column: If the column is old or has been subjected to high pressures, it may need to be replaced.
Low Signal Intensity or No Peak 1. Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH. 2. Poor Ionization: The settings on the mass spectrometer may not be optimal for the analyte. 3. Sample Loss During Preparation: Adsorption to surfaces or incomplete extraction.1. Proper Sample Handling: Keep samples cold (4°C in the autosampler) and analyze them as quickly as possible after preparation. Reconstitute samples in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8). 2. Optimize MS Parameters: Infuse a standard solution of a similar acyl-CoA to optimize source conditions and fragmentation parameters. 3. Use Appropriate Labware: Use low-binding tubes and pipette tips. Optimize the extraction protocol to ensure good recovery.
Inconsistent Retention Times 1. Fluctuations in Temperature: Changes in column temperature can affect retention times. 2. Mobile Phase Inconsistency: Improperly mixed mobile phase or degradation of mobile phase components. 3. Pump Issues: Inconsistent flow rate from the HPLC pump.1. Use a Column Oven: Maintain a constant and consistent column temperature. 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure it is thoroughly mixed and degassed. 3. Pump Maintenance: Regularly service and maintain the HPLC pump.

Frequently Asked Questions (FAQs)

1. What type of column is best suited for separating this compound isomers?

For separating structural isomers of this compound, a reversed-phase C18 column is a good starting point. Optimization of the mobile phase gradient and temperature will be crucial. For separating stereoisomers (enantiomers), a chiral stationary phase (CSP) column will likely be necessary. The selection of the appropriate chiral selector will depend on the specific structure of the isomers and may require screening of different chiral columns.

2. What are the key considerations for sample preparation of this compound?

Due to the instability of acyl-CoAs, rapid quenching of biological samples and efficient extraction are critical. A common method involves protein precipitation with an acid like 5-sulfosalicylic acid (SSA), followed by centrifugation to remove the precipitated proteins. The supernatant containing the acyl-CoAs can then be directly analyzed by LC-MS/MS. It is important to keep the samples cold throughout the preparation process to minimize degradation.

3. What are the expected mass spectral fragments for this compound?

In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety. Another common fragment ion is observed at m/z 428. The specific precursor ion for this compound would be its molecular weight plus a proton ([M+H]⁺).

4. How can I improve the resolution between closely eluting isomers?

To improve the resolution between isomers, you can try the following:

  • Optimize the mobile phase gradient: A shallower gradient can help to better separate closely eluting peaks.

  • Adjust the column temperature: Changing the temperature can alter the selectivity of the separation.

  • Change the mobile phase composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives.

  • Use a longer column or a column with a smaller particle size: This can increase the efficiency of the separation.

  • For stereoisomers, utilize a chiral column: This is often necessary to resolve enantiomers.

5. What is the role of this compound in biological systems?

Branched-chain fatty acyl-CoAs, such as this compound, are involved in various metabolic processes. They can act as ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in fatty acid oxidation.

Experimental Protocols

Adapted Protocol for LC-MS/MS Analysis of this compound Isomers

This protocol is an adapted method based on established procedures for the analysis of other branched-chain acyl-CoAs and may require further optimization for this compound isomers.

1. Sample Preparation (from cell culture)

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding ice-cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid in water) to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

Parameter Condition
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 8.5
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Precursor ion ([M+H]⁺) -> Product ions (e.g., fragment from neutral loss of 507, m/z 428)

Note: For chiral separation, a chiral column would be used, and the mobile phase and gradient would need to be optimized according to the column manufacturer's recommendations. This may involve the use of normal-phase solvents or specific mobile phase additives.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Optimization Loop sample Biological Sample quench Quench Metabolism sample->quench extract Extract with Solvent quench->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis troubleshoot Troubleshooting data_analysis->troubleshoot Poor Separation? adjust Adjust Parameters troubleshoot->adjust Identify Cause adjust->separation e.g., Gradient, Temperature

Caption: Experimental workflow for optimizing the chromatographic separation of this compound isomers.

ppar_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Expression (e.g., ACOX1, CPT1) PPRE->TargetGenes Initiates Transcription

Caption: PPARα signaling pathway activated by branched-chain fatty acyl-CoAs like this compound.

References

Troubleshooting low yields in the enzymatic synthesis of 6-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the enzymatic synthesis of 6-Methyldecanoyl-CoA. It is intended for researchers, scientists, and drug development professionals who may be encountering low yields or other issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the enzymatic synthesis of this compound?

The synthesis is catalyzed by an acyl-CoA synthetase (or ligase) and proceeds via a two-step mechanism. First, the 6-methyldecanoic acid substrate reacts with ATP to form an enzyme-bound 6-methyldecanoyl-adenylate intermediate, releasing pyrophosphate (PPi). In the second step, the activated acyl group is transferred to the thiol group of Coenzyme A (CoA), releasing AMP and the final product, this compound.[1][2][3]

G cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification S1 6-Methyldecanoic Acid Intermediate Enzyme-[6-Methyldecanoyl-AMP] S1->Intermediate + ATP ATP ATP Enz Acyl-CoA Synthetase Enz->Intermediate PPi PPi Intermediate->PPi CoA Coenzyme A Intermediate->CoA Intermediate Transfer Product This compound CoA->Product + Enzyme-[6-Methyldecanoyl-AMP] AMP AMP Product->AMP

Caption: Two-step reaction mechanism for acyl-CoA synthesis.

Q2: Which type of acyl-CoA synthetase should I use for 6-methyldecanoic acid?

Acyl-CoA synthetases exhibit substrate specificity based on fatty acid chain length.[4] 6-Methyldecanoic acid is a medium-chain fatty acid (a C11 branched-chain fatty acid). Therefore, a medium-chain acyl-CoA synthetase (ACSM) would be the most appropriate choice, as these enzymes prefer substrates with 6-10 carbons but can also activate longer chains.[4] Long-chain acyl-CoA synthetases (ACSL) may also show some activity but could be less efficient.

Q3: My reaction has stopped or is proceeding very slowly. What are the most common causes?

Common causes for reaction failure or slow rates include:

  • Enzyme Inactivity: The enzyme may have degraded due to improper storage or handling.

  • Missing Cofactors: The reaction requires ATP and magnesium ions (Mg²⁺). The absence or degradation of ATP is a frequent issue.

  • Sub-optimal pH or Temperature: Enzyme activity is highly dependent on these parameters.

  • Inhibitors: High salt concentrations or the presence of EDTA in your DNA preparations can inhibit the ligase.

  • Product Degradation: The product, this compound, can be susceptible to hydrolysis by intracellular or extracellular hydrolases if crude cell lysates are used.

Troubleshooting Guide for Low Yields

This section provides a systematic approach to diagnosing and resolving issues leading to low yields of this compound.

G start Low Yield of This compound q1 Are all reagents of high purity and correct concentration? start->q1 s1 Verify substrate purity (GC/MS). Use fresh, high-quality ATP & CoA. Check buffer pH and components. q1->s1 No q2 Is the enzyme active? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Perform a control reaction with a known good substrate (e.g., decanoic acid). Obtain a new batch of enzyme. q2->s2 No q3 Are reaction conditions optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Optimize pH, temperature, and incubation time. Test varying substrate and cofactor ratios (see tables). q3->s3 No q4 Is the product stable under reaction and purification conditions? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Minimize reaction time. Use protease/phosphatase inhibitors if using cell lysates. Ensure purification is rapid and at low temp. q4->s4 No end_node Yield Improved q4->end_node Yes a4_no No s4->end_node

Caption: Systematic workflow for troubleshooting low product yields.

Problem: Consistently Low or No Product Formation

Possible Cause 1: Reagent Quality and Concentration

  • ATP Degradation: ATP is prone to hydrolysis. Ensure your ATP stock solution is fresh and has been stored correctly at a neutral pH. Buffers older than a year may have insufficient ATP.

  • Substrate Purity: Impurities in the 6-methyldecanoic acid or Coenzyme A can inhibit the reaction. Verify the purity of your substrates.

  • Incorrect Buffer Composition: Ensure the buffer pH is optimal for your specific enzyme (typically 7.5-8.5) and contains sufficient Mg²⁺ (typically 5-10 mM).

Possible Cause 2: Enzyme Inactivity

  • Improper Storage: Acyl-CoA synthetases are sensitive to temperature fluctuations. Ensure the enzyme has been stored at the recommended temperature (usually -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can denature the enzyme. Aliquot the enzyme upon receipt.

Problem: Initial Reaction Rate is Good, but Yield Plateaus at a Low Level

Possible Cause 1: Substrate/Cofactor Limitation

  • The molar ratio of substrates and cofactors is critical. The reaction consumes ATP and CoA. Ensure they are not the limiting reagents. It is common to use a slight excess of the fatty acid and ATP relative to CoA.

Possible Cause 2: Product Inhibition or Reaction Reversibility

  • High concentrations of the product (this compound) or AMP can cause feedback inhibition in some synthetases.

  • The accumulation of pyrophosphate (PPi) can drive the reverse reaction. Including a pyrophosphatase in the reaction mixture can hydrolyze PPi to 2Pi, making the forward reaction irreversible and improving yields.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how varying key parameters can affect the final product yield. These should be used as a starting point for optimization.

Table 1: Effect of pH and Temperature on Relative Yield

pHTemperature (25°C)Temperature (30°C)Temperature (37°C)
6.545%55%40% (Denaturation)
7.580%95%85%
8.0 85% 100% 90%
8.570%80%75%

Data are hypothetical and represent typical trends for an acyl-CoA synthetase.

Table 2: Effect of Substrate and Cofactor Ratios on Relative Yield

Molar Ratio (Fatty Acid:CoA:ATP)Relative YieldObservation
1 : 1.2 : 1.270%Fatty acid is the limiting reagent.
1.2 : 1 : 1.5 100% Optimal; slight excess of fatty acid and ATP drives the reaction.
1.2 : 1 : 185%ATP may be limiting.
2 : 1 : 290%High fatty acid concentration may lead to solubility issues or inhibition.

Data are hypothetical. Optimal ratios should be determined empirically.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This is a template protocol. Concentrations and incubation times should be optimized for your specific enzyme and experimental goals.

  • Reaction Assembly:

    • In a microcentrifuge tube on ice, combine the following in order:

      • Nuclease-free water to a final volume of 100 µL.

      • 10 µL of 10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 100 mM DTT).

      • 15 µL of 10 mM ATP (final concentration: 1.5 mM).

      • 10 µL of 10 mM Coenzyme A (final concentration: 1.0 mM).

      • 12 µL of 10 mM 6-Methyldecanoic acid (dissolved in DMSO or ethanol; final concentration: 1.2 mM).

      • 1 µL of inorganic pyrophosphatase (optional, 1 U/µL).

  • Enzyme Addition:

    • Add 1-5 µg of purified medium-chain acyl-CoA synthetase to the reaction mixture.

  • Incubation:

    • Mix gently by flicking the tube and centrifuge briefly to collect the contents.

    • Incubate the reaction at the optimal temperature (e.g., 30-37°C) for 1-4 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with formic acid.

  • Analysis:

    • Analyze the formation of this compound using a suitable method such as HPLC, LC-MS, or a colorimetric assay that detects the free thiol of unreacted CoA (e.g., using DTNB, Ellman's reagent).

Protocol: Control Reaction to Test Enzyme Activity

To verify that your enzyme is active, perform a control reaction using a standard, non-branched fatty acid of similar chain length for which activity is well-documented (e.g., decanoic acid or lauric acid).

  • Set up two parallel reactions following the general protocol above.

  • In reaction A, use 6-methyldecanoic acid as the substrate.

  • In reaction B (the control), use decanoic acid as the substrate at the same final concentration.

  • Incubate both reactions under identical conditions.

  • Compare the product formation in both tubes. Significant product formation in reaction B but not in reaction A suggests that the enzyme is active but has low specificity for the branched-chain substrate, or that there is an issue with the 6-methyldecanoic acid stock. No product in either reaction points to a problem with the enzyme or other common reagents (ATP, CoA, buffer).

References

Improving the stability of 6-Methyldecanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Methyldecanoyl-CoA Standards

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of this compound standards. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound standards?

A1: For long-term stability, this compound standards should be stored at -20°C or lower, with -80°C being preferable for extended periods.[1] The standard is typically supplied as a crystalline solid or lyophilized powder and should be kept in a tightly sealed container to prevent moisture absorption.[2] Reconstituted solutions should be used fresh or aliquoted and stored at -20°C for a maximum of one month, although immediate use is highly recommended to minimize degradation.[1]

Q2: My this compound standard appears to be degrading. What are the likely causes?

A2: Degradation of acyl-CoA compounds is often due to hydrolysis of the thioester bond, which is susceptible to both chemical and enzymatic cleavage. Common causes include:

  • Improper Solvent: Aqueous solutions can lead to rapid hydrolysis.[3]

  • Incorrect pH: The stability of acyl-CoAs is pH-dependent. Neutral to slightly acidic pH is generally preferred.

  • Repeated Freeze-Thaw Cycles: This can introduce moisture and accelerate degradation. It is advisable to aliquot the standard into single-use volumes.[4]

  • Contamination: Bacterial or enzymatic contamination can lead to rapid degradation. Ensure sterile handling techniques and use high-purity solvents.

  • Presence of Interfering Substances: Reagents containing sulfhydryl groups (e.g., DTT, β-mercaptoethanol), sodium azide, EDTA, and sodium dodecyl sulfate (B86663) can interfere with assays and potentially impact stability.

Q3: What is the best solvent for reconstituting my this compound standard?

A3: Methanol (B129727) has been shown to provide the best stability for acyl-CoA standards during sample reconstitution. For analytical purposes, such as LC-MS/MS, a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has also been demonstrated to offer good stability over 24 hours. If aqueous buffers are necessary, they should be prepared fresh, and the reconstituted standard should be used immediately.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no signal during LC-MS analysis Standard degradationPrepare fresh standard solutions in methanol or a methanol/ammonium acetate buffer. Avoid storing standards in aqueous solutions for more than a day. Verify storage conditions and handling procedures.
Improper sample preparationEnsure the extraction and reconstitution solvents are compatible with your analytical method. Methanol is a recommended solvent for cell lysis and extraction of acyl-CoAs.
High variability between replicate injections Instability in the autosamplerAcyl-CoAs can be unstable in aqueous solutions on an autosampler. A stability test in the autosampler solvent should be performed. Consider using a solvent like 50% methanol/50% 50 mM ammonium acetate (pH 7) to improve stability.
Inconsistent sample handlingEnsure consistent timing and temperature for all sample preparation steps. Keep samples on ice when not in use.
Appearance of unexpected peaks in the chromatogram Degradation productsThe primary degradation pathway is the hydrolysis of the thioester bond, which would result in the appearance of free 6-methyldecanoic acid and Coenzyme A. Other potential degradation products could arise from oxidation.
Matrix effectsUse an internal standard, such as Pentadecanoyl CoA (C15:0 CoA), to account for matrix effects and variations in extraction efficiency.

Stability of Acyl-CoA Standards in Various Solvents

The following table summarizes the stability of various acyl-CoA standards in different solvents over time, as demonstrated in studies. This data can serve as a guide for handling this compound.

SolventAcyl-CoA Chain LengthStability after 24h at 4°C (% remaining)Reference
MethanolC10:0 - C16:0> 90%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)C10:0 - C16:0~80-90%
WaterC10:0 - C16:0< 60%
50 mM Ammonium Acetate (pH 7)C10:0 - C16:0< 50%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)C10:0 - C16:0~70-80%

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to evaluate the stability of this compound in a chosen solvent over a time course using LC-MS/MS.

1. Materials:

  • This compound standard

  • High-purity methanol

  • High-purity water

  • Ammonium acetate

  • Internal standard (e.g., Pentadecanoyl CoA)

  • Autosampler vials

  • LC-MS/MS system

2. Preparation of Solutions:

  • Prepare the test solvent (e.g., 50% methanol / 50% 50 mM ammonium acetate, pH 7.0).

  • Prepare a stock solution of this compound in pure methanol.

  • Prepare a working solution by diluting the stock solution in the test solvent to a final concentration of approximately 500 nM.

  • Prepare an internal standard solution in methanol.

3. Experimental Procedure:

  • Spike the working solution with the internal standard.

  • Transfer the solution to an autosampler vial and place it in the autosampler set to a constant temperature (e.g., 4°C).

  • Inject the sample onto the LC-MS/MS system at defined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Acquire data using an appropriate LC-MS/MS method for acyl-CoA analysis.

4. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard at each time point.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Normalize the peak area ratios to the time-zero measurement to determine the percentage of this compound remaining at each time point.

  • Plot the percentage remaining versus time to visualize the stability profile.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solvent Prepare Test Solvent prep_working Prepare Working Solution in Test Solvent prep_solvent->prep_working prep_stock Prepare this compound Stock in Methanol prep_stock->prep_working add_is Add Internal Standard prep_working->add_is autosampler Place in Autosampler (4°C) add_is->autosampler lcms Inject at Time Points (0, 4, 8, 12, 24h) autosampler->lcms data_acq LC-MS/MS Data Acquisition lcms->data_acq integrate Integrate Peak Areas data_acq->integrate calculate Calculate Peak Area Ratios integrate->calculate normalize Normalize to Time-Zero calculate->normalize plot Plot Stability Profile normalize->plot

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway of this compound

G This compound This compound Coenzyme A Coenzyme A This compound->Coenzyme A Hydrolysis 6-Methyldecanoic Acid 6-Methyldecanoic Acid This compound->6-Methyldecanoic Acid Hydrolysis

Caption: Primary hydrolytic degradation pathway of this compound.

References

Technical Support Center: Chromatographic Analysis of 6-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 6-Methyldecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a particular focus on the co-elution of this compound with other molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of this compound with other compounds?

A1: Co-elution involving this compound typically arises due to the presence of structurally similar molecules in the sample. The most common culprits are:

  • Positional Isomers: Other methyldecanoyl-CoA isomers (e.g., 2-methyldecanoyl-CoA, 8-methyldecanoyl-CoA).

  • Straight-Chain Acyl-CoAs: Acyl-CoAs with similar hydrophobicity, such as undecanoyl-CoA (C11:0) or dodecanoyl-CoA (C12:0).

  • Other Branched-Chain Acyl-CoAs: Acyl-CoAs of similar chain length with different branching patterns.

The separation of these compounds is challenging due to their very similar physicochemical properties, which leads to comparable retention times under standard chromatographic conditions.

Q2: How can I confirm that I have a co-elution problem with my this compound peak?

A2: Several indicators can suggest a co-elution issue:

  • Peak Shape Distortion: Look for asymmetrical peaks, such as those with shoulders or significant tailing. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

  • Broader Than Expected Peaks: If the peak corresponding to this compound is significantly wider than other peaks in the chromatogram, it may be composed of multiple unresolved compounds.

  • Mass Spectrometry Data: If using a mass spectrometer, examine the mass spectra across the elution profile of the peak. A change in the mass spectrum from the leading edge to the trailing edge is a strong indication of co-elution.

Q3: What initial steps should I take to troubleshoot the co-elution of this compound?

A3: Start by systematically evaluating and optimizing your chromatographic method. The primary factors to consider are the mobile phase composition, the stationary phase (column), and the temperature. A logical first step is to adjust the gradient elution profile to enhance separation.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-elution issues involving this compound.

Problem: Poor resolution between this compound and an unknown analyte.
Solution Workflow:

G

Detailed Troubleshooting Steps:
  • Optimize the Gradient Program: A shallow gradient can often improve the separation of closely eluting compounds. By decreasing the rate of change of the organic solvent in the mobile phase, you provide more time for the analytes to interact with the stationary phase, which can enhance resolution.

  • Modify the Mobile Phase:

    • Change the Organic Solvent: If you are using acetonitrile (B52724), consider switching to methanol (B129727) or a mixture of acetonitrile and methanol. Different organic solvents can alter the selectivity of the separation.

    • Adjust the pH: The pH of the mobile phase can influence the ionization state of the analytes and the stationary phase, which in turn affects retention. For acyl-CoAs, maintaining a consistent and appropriate pH is crucial.

  • Evaluate the Stationary Phase (Column):

    • Different C18 Chemistry: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding chemistry can provide different selectivity.

    • Alternative Stationary Phase: If modifying the mobile phase is not effective, consider a column with a different stationary phase, such as a C8 or a phenyl-hexyl column.

  • Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation. Experimenting with different column temperatures can sometimes improve resolution.

Experimental Protocols

Protocol 1: High-Resolution UPLC-MS/MS for Branched-Chain Acyl-CoA Analysis

This protocol is designed for the separation of this compound from its isomers and other closely related acyl-CoAs.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UPLC) system

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A high-strength silica (B1680970) (HSS) T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for its ability to retain and separate polar and nonpolar compounds.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
2.030
15.080
17.095
18.095
18.110
20.010
  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound and its product ions would be monitored.

Data Presentation

Table 1: Representative Chromatographic Data for the Separation of Acyl-CoA Isomers

This table presents hypothetical, yet representative, data for the separation of this compound from a closely eluting straight-chain isomer, undecanoyl-CoA, using the protocol described above.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak Asymmetry
This compound12.58894.5387.11.1
Undecanoyl-CoA12.85894.5387.11.2

Data is for illustrative purposes and may vary based on instrumentation and specific experimental conditions.

Signaling Pathways and Metabolic Context

Understanding the biological context of this compound can aid in experimental design and data interpretation. Branched-chain fatty acids and their CoA esters are involved in several metabolic and signaling pathways.

Peroxisomal β-Oxidation of Branched-Chain Fatty Acids

This compound, as a branched-chain fatty acyl-CoA, is primarily metabolized through the peroxisomal β-oxidation pathway.[1][2][3][4][5] This pathway is distinct from the mitochondrial β-oxidation of straight-chain fatty acids.

G

PPARα Signaling Pathway Activation

Branched-chain fatty acyl-CoAs, including molecules structurally similar to this compound, have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[6] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

G

References

Technical Support Center: Enhancing 6-Methyldecanoyl-CoA Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 6-Methyldecanoyl-CoA detection in various biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for this compound detection?

A1: The main challenges stem from the physicochemical properties of long-chain acyl-CoAs and the complexity of biological matrices. These include:

  • Low physiological concentrations: this compound is often present at very low levels in cells and tissues.

  • Inherent instability: The thioester bond is susceptible to chemical and enzymatic hydrolysis, leading to analyte degradation during sample handling and extraction.

  • Poor ionization efficiency: In electrospray ionization mass spectrometry (ESI-MS), long-chain acyl-CoAs can exhibit suboptimal ionization, leading to weak signals.

  • Matrix effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][2][3]

  • Chromatographic difficulties: Poor peak shape and resolution can diminish the signal-to-noise ratio.

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantitative analysis of this compound and other acyl-CoA species.[4][5] The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) in a triple quadrupole mass spectrometer provides high specificity and allows for detection at femtomole levels.

Q3: How can I improve the stability of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work quickly at low temperatures and in an acidic environment. Key recommendations include:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.

  • Perform all extraction steps on ice.

  • Use an acidic extraction buffer (e.g., potassium phosphate (B84403) buffer at pH 4.9) to inhibit enzymatic activity.

  • Minimize the time samples spend in aqueous solutions to prevent hydrolysis.

Q4: What is the recommended sample preparation workflow for extracting this compound from biological samples?

A4: A robust sample preparation workflow typically involves homogenization, protein precipitation, and solid-phase extraction (SPE) for cleanup and concentration. A general workflow is outlined below.

cluster_workflow Sample Preparation Workflow Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Acidic Buffer with Internal Standard Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup SPE Cleanup (Weak Anion Exchange) Extraction->Cleanup Elution Elution of Acyl-CoAs Cleanup->Elution Drydown Evaporation to Dryness Elution->Drydown Reconstitution Reconstitution in LC-MS Compatible Solvent Drydown->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for the extraction of this compound.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Steps
Analyte Degradation - Ensure samples were properly stored at -80°C and processed on ice. - Prepare fresh, acidic extraction buffers. - Minimize sample processing time.
Inefficient Extraction - Optimize the homogenization process to ensure complete cell lysis. - Evaluate different solvent systems for liquid-liquid extraction (e.g., acetonitrile/isopropanol). - For SPE, ensure proper conditioning and equilibration of the cartridge.
Poor Ionization - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Adjust the mobile phase composition. The use of a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve signal in positive ion mode for long-chain acyl-CoAs.
Incorrect MS Parameters - Verify the precursor and product ion m/z values for this compound. - Optimize collision energy and other MRM transition parameters by infusing a standard.
Instrument Malfunction - Check for leaks in the LC system. - Infuse a known standard to confirm the mass spectrometer is functioning correctly.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broad Peaks)
Potential Cause Troubleshooting Steps
Column Overload - Dilute the sample and reinject.
Inappropriate Column Chemistry - Use a C18 or C4 reversed-phase column suitable for long-chain acyl-CoAs.
Suboptimal Mobile Phase - Adjust the gradient profile for better separation. - Ensure the mobile phase pH is appropriate for the analyte and column. The use of ion-pairing reagents can sometimes improve peak shape, but may cause ion suppression.
Sample Matrix Effects - Improve sample cleanup using SPE to remove interfering components.
Column Contamination - Wash the column with a strong solvent (e.g., 0.1% phosphoric acid wash between injections has been shown to reduce signal loss for phosphorylated molecules).
Issue 3: High Variability in Quantitative Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent execution of the extraction protocol for all samples. - Use a reliable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar acyl-CoA like Heptadecanoyl-CoA) added at the beginning of the extraction process to correct for analyte loss and matrix effects.
Matrix Effects - Develop a matrix-matched calibration curve to compensate for ion suppression or enhancement. - Dilute the sample extract to minimize the concentration of interfering matrix components.
Analyte Instability in Autosampler - Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the reconstituted samples.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Internal Standard (e.g., C17:0-CoA)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN) and Isopropanol

  • Weak Anion Exchange (WAX) SPE cartridges

  • Methanol (B129727)

  • 2% Ammonium Hydroxide (NH4OH) in water

  • 5% Ammonium Hydroxide in Methanol

  • Nitrogen evaporator

  • LC-MS grade water and solvents

Procedure:

  • Homogenization: In a pre-chilled homogenizer, add the weighed frozen tissue to 1 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize thoroughly on ice.

  • Protein Precipitation & Extraction: Add 2 mL of a cold ACN:Isopropanol (1:1 v/v) solution to the homogenate. Vortex vigorously for 2 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove unbound impurities.

  • Elution: Elute the acyl-CoAs with 1.5 mL of 5% NH4OH in methanol.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: These must be optimized for this compound using a standard. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine group (507 Da).

Quantitative Data Summary

The following table provides a summary of reported limits of detection (LOD) and quantification (LOQ) for various acyl-CoAs using LC-MS/MS. This data can serve as a benchmark for method development for this compound.

Acyl-CoA LOD LOQ Matrix Reference
C2 to C20 Acyl-CoAs1-5 fmol-Mouse Liver, Cell Lines
Short-chain Acyl-CoAs~0.1-1 nM~0.5-5 nM-
Long-chain Acyl-CoAs0.1 pmol/µL-Rat Liver

Signaling Pathways and Logical Relationships

cluster_troubleshooting Troubleshooting Logic for Low Signal cluster_solutions1 Sample Integrity Solutions cluster_solutions2 Extraction Solutions cluster_solutions3 MS Performance Solutions LowSignal Low/No Signal Observed SampleIntegrity Check Sample Integrity (Degradation) LowSignal->SampleIntegrity ExtractionEfficiency Evaluate Extraction Efficiency SampleIntegrity->ExtractionEfficiency [Sample OK] Sol1 Use Fresh Buffers, Work on Ice SampleIntegrity->Sol1 [Degradation Suspected] MSPerformance Assess MS Performance ExtractionEfficiency->MSPerformance [Extraction OK] Sol2 Optimize SPE Protocol, Use Internal Standard ExtractionEfficiency->Sol2 [Low Recovery] Sol3 Optimize Source Parameters, Tune MRM Transitions MSPerformance->Sol3 [Poor MS Signal]

Caption: A decision tree for troubleshooting low signal intensity.

References

Validation & Comparative

A Comparative Guide to 6-Methyldecanoyl-CoA Levels in Bacteria: A Metabolic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothetical Comparison of 6-Methyldecanoyl-CoA Synthesis Potential in Different Bacterial Phyla

The synthesis of this compound, an anteiso-fatty acid, is contingent on the bacterial strain's ability to produce and utilize 2-methylbutyryl-CoA as a primer for fatty acid synthesis. This primer is derived from the branched-chain amino acid isoleucine. The subsequent elongation of this primer by the fatty acid synthase (FAS) system would lead to the formation of various anteiso-fatty acids, including the C11 fatty acid, 6-methyldecanoic acid, which would exist intracellularly as its CoA ester.

The table below provides a hypothetical comparison of the potential for this compound synthesis in different bacterial groups based on their known fatty acid synthesis pathways.

Bacterial GroupKey Enzymes for BCFA SynthesisPrecursor RequirementsFAS TypeHypothetical this compound PotentialRationale
Firmicutes (e.g., Bacillus subtilis)Branched-chain α-keto acid dehydrogenase (Bkd), β-ketoacyl-ACP synthase III (FabH) with preference for branched-chain primers.[1]Isoleucine (for 2-methylbutyryl-CoA)Type II FASHigh Many species are known to produce high proportions of anteiso-fatty acids. They possess the necessary Bkd complex to generate the 2-methylbutyryl-CoA primer from isoleucine and a specialized FabH that efficiently initiates synthesis with this branched-chain starter.[1][2]
Actinobacteria (e.g., Streptomyces, Mycobacterium)Branched-chain α-keto acid dehydrogenase (Bkd), β-ketoacyl-ACP synthase III (FabH).[3][4][5]IsoleucinePrimarily Type II FAS (Streptomyces), Both Type I and Type II FAS (Mycobacterium).[3][4][5]Moderate to High Actinobacteria are well-known producers of BCFAs. The presence of the Bkd complex and appropriate FAS systems suggests a strong potential for this compound synthesis, which serves as a precursor for complex lipids and polyketides in these bacteria.[3][4][5]
Proteobacteria (e.g., Escherichia coli, Pseudomonas)Often lack a dedicated branched-chain α-keto acid dehydrogenase for fatty acid synthesis priming. FabH has a strong preference for acetyl-CoA.[6]Generally do not utilize branched-chain amino acids for fatty acid priming.Type II FASLow to Negligible Most Proteobacteria, including the model organism E. coli, primarily synthesize straight-chain fatty acids. Their FabH enzyme has low activity with branched-chain primers, and they typically lack the specific pathways to channel amino acid degradation products into fatty acid synthesis.[6]

Biosynthesis Pathway of anteiso-Fatty Acyl-CoA

The synthesis of this compound would follow the anteiso-branched-chain fatty acid synthesis pathway, which begins with the amino acid isoleucine.

Anteiso_BCFA_Synthesis Isoleucine Isoleucine KMV α-keto-β-methylvalerate Isoleucine->KMV Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA Bkd Complex (Decarboxylation) FAS_Elongation Fatty Acid Synthase (Elongation Cycles) Methylbutyryl_CoA->FAS_Elongation FabH (Condensation) Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS_Elongation Methyldecanoyl_ACP 6-Methyldecanoyl-ACP FAS_Elongation->Methyldecanoyl_ACP Methyldecanoyl_CoA This compound Methyldecanoyl_ACP->Methyldecanoyl_CoA Acyl-ACP Thioesterase

Caption: Biosynthesis pathway for anteiso-fatty acyl-CoAs.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of medium-chain acyl-CoAs from bacterial cultures. Optimization will be required for specific bacterial strains and equipment.

1. Sample Collection and Quenching of Metabolism

  • Grow bacterial cultures to the desired growth phase.

  • Rapidly harvest a defined volume of culture (e.g., 10 mL) by centrifugation at 4°C.

  • Immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.[6] Store pellets at -80°C until extraction.

2. Extraction of Acyl-CoAs

  • To the frozen cell pellet, add 1 mL of an ice-cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water, or a buffered solution).[7]

  • Include an internal standard, such as a commercially available odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), for accurate quantification.

  • Disrupt the cells using mechanical methods such as bead beating or sonication. All steps should be performed on ice or at 4°C to minimize degradation of acyl-CoAs.[6]

  • After cell disruption, centrifuge the mixture at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.[6]

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • The extract can be lyophilized and resuspended in a smaller volume of a suitable solvent for LC-MS analysis.[6]

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation of acyl-CoAs.[5]

    • The mobile phases typically consist of an aqueous component with a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a slightly basic pH) and an organic component (e.g., acetonitrile).[5]

    • A gradient elution is used to separate the acyl-CoAs based on their chain length and polarity.

  • Mass Spectrometry Detection:

    • Employ a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution instrument like an Orbitrap) operating in positive ion mode.

    • Use electrospray ionization (ESI) as the ion source.

    • For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

      • The precursor ion will be the [M+H]⁺ of this compound.

      • A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine portion.[5][8]

  • Quantification:

    • Generate a standard curve using a synthetic this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflow for Acyl-CoA Quantification

The following diagram illustrates the general workflow for the analysis of acyl-CoA levels in bacterial samples.

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Bacterial Culture Harvest Harvesting & Quenching (Centrifugation, Liquid N2) Culture->Harvest Extraction Acyl-CoA Extraction (Solvent, Internal Standard, Cell Lysis) Harvest->Extraction Clarification Clarification (Centrifugation) Extraction->Clarification LC_MS LC-MS/MS Analysis (C18 column, Gradient Elution, MRM mode) Clarification->LC_MS Quantification Quantification (Standard Curve, Peak Area Ratio) LC_MS->Quantification Result This compound Concentration Quantification->Result

Caption: General workflow for acyl-CoA quantification.

References

Validating the Role of 6-Methyldecanoyl-CoA in Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the putative metabolic role of 6-Methyldecanoyl-CoA, with a comparative analysis against well-characterized branched-chain acyl-CoAs. This guide provides supporting experimental data, detailed protocols, and visual pathways to facilitate further investigation.

While a specific, well-documented metabolic pathway for this compound is not extensively described in current scientific literature, its structure as a branched-chain fatty acyl-CoA suggests its involvement in pathways analogous to the catabolism of other branched-chain fatty acids. This guide presents a putative metabolic pathway for this compound and offers a comparative analysis with the established metabolic fates of isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, which are derived from the catabolism of the branched-chain amino acids (BCAAs) leucine, valine, and isoleucine, respectively.

Putative Metabolic Pathway of this compound

This compound is hypothesized to undergo catabolism via a modified β-oxidation pathway within the mitochondria. The methyl branch on the sixth carbon would likely necessitate the involvement of specific enzymes to handle this branching, similar to the metabolism of other branched-chain fatty acids.

Putative Metabolic Pathway of this compound cluster_0 Mitochondrial Matrix This compound This compound Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase This compound->Acyl-CoA Dehydrogenase β-Oxidation Cycle 1 Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA 2C unit 4-Methyl-octanoyl-CoA 4-Methyl-octanoyl-CoA Thiolase->4-Methyl-octanoyl-CoA 2-Methyl-hexanoyl-CoA 2-Methyl-hexanoyl-CoA Thiolase->2-Methyl-hexanoyl-CoA Branched-Chain Specific Enzymes Branched-Chain Specific Enzymes Propionyl-CoA Propionyl-CoA Branched-Chain Specific Enzymes->Propionyl-CoA 3C unit Branched-Chain Specific Enzymes->Acetyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle 4-Methyl-octanoyl-CoA->Acyl-CoA Dehydrogenase β-Oxidation Cycle 2 2-Methyl-hexanoyl-CoA->Branched-Chain Specific Enzymes α-oxidation/?

Putative catabolic pathway of this compound.

Comparative Analysis with Other Branched-Chain Acyl-CoAs

To validate the role of this compound, its metabolic parameters can be compared to those of well-characterized branched-chain acyl-CoAs. Isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA serve as excellent benchmarks as their metabolic pathways and enzymatic kinetics are well-established.

Enzyme Kinetics of Acyl-CoA Dehydrogenases

The initial and often rate-limiting step in the catabolism of acyl-CoAs is catalyzed by a family of flavin-dependent acyl-CoA dehydrogenases (ACADs). The substrate specificity and kinetic parameters of these enzymes are crucial in determining the metabolic fate of their respective acyl-CoA substrates.

Acyl-CoA SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Isovaleryl-CoA Isovaleryl-CoA Dehydrogenase (IVD)1.0 - 22-4.3 x 106[1][2][3]
Isobutyryl-CoA Isobutyryl-CoA Dehydrogenase (IBD/ACAD8)--0.8 x 106[4]
(S)-2-Methylbutyryl-CoA Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD/ACADSB)--0.23 x 106 (for IBD)[4]
This compound Putative: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) or a novel BCADTo be determinedTo be determinedTo be determined

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Cellular Concentrations of Acyl-CoAs

The intracellular concentration of an acyl-CoA reflects the balance between its synthesis and degradation and can provide insights into its metabolic flux.

Acyl-CoATissue/Cell TypeConcentration RangeSource
Isovaleryl-CoA Human FibroblastsElevated in Isovaleric Acidemia[5]
Isobutyryl-CoA HEK 293T cellsIncreases with valine supplementation[6]
2-Methylbutyryl-CoA Human FibroblastsElevated in SBCAD deficiency[7]
Propionyl-CoA Various cell types<5% of total short-chain acyl-CoA pool[8]
This compound VariousTo be determined

Note: Acyl-CoA concentrations are highly dynamic and depend on the metabolic state of the cell.

Experimental Protocols

Validating the metabolic role of this compound requires robust experimental methodologies. The following protocols provide a framework for the extraction, quantification, and functional analysis of acyl-CoAs.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

LC-MS/MS Workflow for Acyl-CoA Analysis Cell/Tissue Homogenization Cell/Tissue Homogenization Protein Precipitation Protein Precipitation Cell/Tissue Homogenization->Protein Precipitation e.g., with organic solvents Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Centrifugation LC Separation LC Separation Supernatant Collection->LC Separation Injection Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Elution Data Analysis Data Analysis Mass Spectrometry->Data Analysis Quantification

Workflow for Acyl-CoA quantification by LC-MS/MS.

1. Sample Preparation:

  • Homogenization: Homogenize cell pellets or tissues in a cold extraction buffer (e.g., 80% methanol).

  • Protein Precipitation: Precipitate proteins by vortexing and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol).

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation.

  • Mobile Phases: Employ a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs.

Enzyme Activity Assays

Enzyme activity assays are essential to determine the kinetic parameters of enzymes that potentially metabolize this compound. A common method is the ETF (Electron Transfer Flavoprotein) fluorescence reduction assay for ACADs.

Principle: The activity of ACADs can be monitored by measuring the reduction of ETF, which results in a decrease in its intrinsic fluorescence.

Procedure:

  • Incubate the purified or recombinant enzyme with the substrate (this compound) and ETF in a suitable buffer.

  • Monitor the decrease in ETF fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.

  • Calculate the reaction rate from the linear portion of the fluorescence decay curve.

  • Determine Km and Vmax by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Logical Framework for Validating the Role of this compound

Validation Framework Hypothesize Putative Pathway Hypothesize Putative Pathway Identify Potential Enzymes Identify Potential Enzymes Hypothesize Putative Pathway->Identify Potential Enzymes In Vitro Enzyme Assays In Vitro Enzyme Assays Identify Potential Enzymes->In Vitro Enzyme Assays Synthesize this compound Synthesize this compound Synthesize this compound->In Vitro Enzyme Assays Cellular Studies Cellular Studies Synthesize this compound->Cellular Studies Validate Pathway Validate Pathway In Vitro Enzyme Assays->Validate Pathway Kinetic Data Metabolite Profiling Metabolite Profiling Cellular Studies->Metabolite Profiling Introduce labeled 6-Methyldecanoic Acid Metabolite Profiling->Validate Pathway Identify intermediates

A logical workflow for experimental validation.

Conclusion

While the precise metabolic role of this compound remains to be fully elucidated, this guide provides a framework for its investigation. By leveraging established knowledge of branched-chain fatty acid metabolism and employing robust analytical techniques, researchers can systematically unravel the function of this and other novel acyl-CoA molecules. The comparative data and detailed protocols presented here serve as a valuable resource for scientists and drug development professionals working to understand the complexities of cellular metabolism and its implications for human health and disease.

References

A Comparative Analysis of 6-Methyldecanoyl-CoA and Other Acyl-CoAs in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Branched-Chain Acyl-CoAs

Branched-chain fatty acids and their corresponding acyl-CoA esters are important intermediates in cellular metabolism. Unlike their straight-chain counterparts, the methyl branch in molecules like 6-methyldecanoyl-CoA introduces steric hindrance that can significantly influence their interaction with enzymes. This can affect the rates of their activation, oxidation, and incorporation into complex lipids, thereby impacting various physiological and pathological processes. Understanding the enzyme kinetics of branched-chain acyl-CoAs is crucial for elucidating their metabolic fates and for the development of targeted therapeutic interventions.

Enzyme Kinetics Comparison

The following table summarizes key kinetic parameters (Km, Vmax, and kcat) for various acyl-CoAs with different enzymes. It is important to note the absence of specific data for this compound. The presented data for other branched-chain and straight-chain acyl-CoAs serves as a proxy for estimating its potential enzymatic handling.

EnzymeSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Dodecanoyl-CoA (C12)2.56.8--F. E. Frerman, et al. (1986)
Myristoyl-CoA (C14)1.88.5--F. E. Frerman, et al. (1986)
Palmitoyl-CoA (C16)1.57.2--F. E. Frerman, et al. (1986)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA (C8)11-1341.2 x 10⁷P. J. Powell, et al. (1987)
Decanoyl-CoA (C10)5-1102.2 x 10⁷P. J. Powell, et al. (1987)
Dodecanoyl-CoA (C12)2-402.0 x 10⁷P. J. Powell, et al. (1987)
Fatty Acyl-CoA Ligase (FACL) Hexanoic Acid (C6)120 ± 10-25.1 ± 0.52.1 x 10⁵T. Takahashi, et al. (2015)
Octanoic Acid (C8)110 ± 10-35.2 ± 0.73.2 x 10⁵T. Takahashi, et al. (2015)
Decanoic Acid (C10)130 ± 10-28.1 ± 0.62.2 x 10⁵T. Takahashi, et al. (2015)

Note: The absence of data for this compound highlights a gap in the current understanding of branched-chain fatty acid metabolism.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of enzyme kinetic data. Below are representative protocols for key enzymes involved in acyl-CoA metabolism.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase and an electron transfer flavoprotein (ETF).

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • n-Octyl-β-D-glucopyranoside (20 mM)

  • Potassium cyanide (KCN, 1 M)

  • Dichlorophenolindophenol (DCPIP, 1.5 mM)

  • Phenazine methosulfate (PMS, 20 mM)

  • Electron Transfer Flavoprotein (ETF)

  • Acyl-CoA Dehydrogenase (e.g., LCAD, MCAD)

  • Acyl-CoA substrate (e.g., Dodecanoyl-CoA)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, n-octyl-β-D-glucopyranoside, KCN, and DCPIP.

  • Add ETF and the acyl-CoA dehydrogenase to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate and PMS.

  • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

Fatty Acyl-CoA Ligase Activity Assay

This assay determines the rate of acyl-CoA formation by measuring the consumption of ATP or the formation of the acyl-CoA product. A common method involves coupling the reaction to the oxidation of NADH.

Materials:

  • HEPES buffer (100 mM, pH 7.5)

  • ATP (10 mM)

  • Coenzyme A (CoA, 1 mM)

  • MgCl₂ (10 mM)

  • Fatty acid substrate (e.g., Decanoic acid)

  • Fatty Acyl-CoA Ligase

  • Coupling enzymes (e.g., acyl-CoA dehydrogenase)

  • NADH (for coupled assays)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, ATP, CoA, and MgCl₂.

  • Add the fatty acyl-CoA ligase and the fatty acid substrate.

  • If using a coupled assay, include the necessary coupling enzymes and NADH.

  • Incubate the reaction at a specific temperature (e.g., 37°C).

  • Monitor the formation of acyl-CoA by HPLC or the consumption of NADH by measuring the decrease in absorbance at 340 nm.

  • Determine the initial reaction velocity at different substrate concentrations to calculate Km and Vmax.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a general acyl-CoA metabolic pathway and a typical experimental workflow for enzyme kinetic analysis.

Acyl_CoA_Metabolism Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Fatty Acyl-CoA Ligase (FACL) Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase (ACAD) Complex Lipids Complex Lipids Acyl-CoA->Complex Lipids Beta-Oxidation Beta-Oxidation Enoyl-CoA->Beta-Oxidation TCA Cycle TCA Cycle Beta-Oxidation->TCA Cycle Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification and Characterization Reaction_Setup Set up reaction mixtures (varying substrate concentrations) Enzyme_Purification->Reaction_Setup Substrate_Preparation Substrate Preparation (Acyl-CoAs) Substrate_Preparation->Reaction_Setup Data_Acquisition Monitor reaction progress (e.g., spectrophotometry, HPLC) Reaction_Setup->Data_Acquisition Initial_Velocities Calculate initial velocities Data_Acquisition->Initial_Velocities Michaelis_Menten Plot data and fit to Michaelis-Menten equation Initial_Velocities->Michaelis_Menten Kinetic_Parameters Determine Km, Vmax, kcat Michaelis_Menten->Kinetic_Parameters

Isotopic Labeling Confirms Isoleucine as the Origin of 6-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the biosynthetic origin of 6-Methyldecanoyl-CoA, a key precursor in the biosynthesis of various secondary metabolites. This guide compares the established isoleucine-derived pathway with a hypothetical de novo synthesis route, presenting robust experimental evidence from isotopic labeling studies to validate the true origin.

The biosynthesis of 6-methyldecanoic acid, and its activated form this compound, proceeds via the well-established pathway for anteiso-branched-chain fatty acid (BCFA) synthesis. This pathway utilizes a primer derived from the catabolism of the amino acid isoleucine. An alternative, hypothetical pathway could involve the de novo synthesis of a straight-chain fatty acid followed by a subsequent methylation event. Isotopic labeling studies have been pivotal in distinguishing between these possibilities and confirming the primary biosynthetic route.

Comparison of Biosynthetic Pathways for this compound

FeatureEstablished Isoleucine-Derived PathwayHypothetical De Novo Synthesis & Methylation Pathway
Primer Molecule 2-methylbutyryl-CoA (from isoleucine catabolism)Acetyl-CoA
Chain Elongation Iterative addition of malonyl-CoA units to the 2-methylbutyryl-CoA primer by the fatty acid synthase (FAS) complex.Standard de novo fatty acid synthesis from acetyl-CoA and malonyl-CoA to form a C10 straight-chain acyl-CoA.
Origin of Methyl Group The methyl group at the C6 position is derived from the methyl group of the 2-methylbutyryl-CoA primer, which in turn originates from isoleucine.A methyltransferase enzyme would add a methyl group to a decanoyl-CoA precursor, likely using S-adenosyl methionine (SAM) as the methyl donor.
Supporting Evidence Strong evidence from isotopic labeling studies on various bacteria, including Actinomycetes, shows direct incorporation of labeled isoleucine into the anteiso-BCFA backbone.[1][2]No direct experimental evidence supports this pathway for the biosynthesis of 6-methyldecanoic acid.

Experimental Data from Isotopic Labeling Studies

While direct isotopic labeling data for 6-methyldecanoic acid is not extensively published, numerous studies on analogous anteiso-fatty acids in bacteria provide compelling evidence. The following table summarizes representative data from such studies, which can be extrapolated to the biosynthesis of this compound.

Labeled PrecursorOrganism(s)Labeled Product(s)Analytical Method(s)Key FindingReference
[U-¹³C]-IsoleucineStaphylococcus aureusAnteiso-C15:0 and Anteiso-C17:0 fatty acidsMass Spectrometry (MS)The entire carbon skeleton of the anteiso-branched-chain fatty acids, including the methyl branch, was shown to be derived from isoleucine.[2]
L-[4,5-³H]-IsoleucineStaphylococcus aureusAnteiso-fatty acid (AIFA)-containing lipidsScintillation CountingSignificant incorporation of the radiolabel into AIFA-containing lipids, demonstrating that isoleucine is a direct precursor.
[¹⁴C]-IsoleucineRat SkinAnteiso-branched-long-chain fatty acidsRadio-TLC and Gas ChromatographyIsoleucine was a more efficient precursor for anteiso-BCFA biosynthesis compared to its corresponding α-keto acid.[3][3]

Experimental Protocols

The following are generalized protocols for isotopic labeling experiments aimed at confirming the biosynthetic origin of branched-chain fatty acids.

Protocol 1: Stable Isotope Labeling with [U-¹³C]-Isoleucine followed by GC-MS Analysis
  • Culture Preparation: A bacterial strain known to produce 6-methyldecanoic acid (e.g., a species of Streptomyces or Saccharopolyspora) is grown in a defined minimal medium.

  • Precursor Feeding: The culture is supplemented with a known concentration of uniformly labeled [U-¹³C]-isoleucine. A control culture without the labeled precursor is grown under identical conditions.

  • Harvesting and Lipid Extraction: Bacterial cells are harvested during the stationary phase of growth. Total lipids are extracted from the cell pellet using a standard Bligh-Dyer extraction method.

  • Saponification and Methylation: The extracted lipids are saponified to release the fatty acids. The resulting free fatty acids are then methylated to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • GC-MS Analysis: The FAMEs are separated and analyzed by gas chromatography-mass spectrometry. The mass spectra of the FAMEs from the labeled and unlabeled cultures are compared to determine the incorporation of ¹³C atoms.

Protocol 2: Radioactive Labeling with [¹⁴C]-Isoleucine and Analysis
  • Culture and Feeding: The bacterial culture is grown in a suitable medium and supplemented with [¹⁴C]-isoleucine.

  • Lipid Extraction and Separation: Total lipids are extracted as described above. The lipid classes can be separated by thin-layer chromatography (TLC).

  • Fatty Acid Analysis: The fatty acid-containing lipid spots are scraped from the TLC plate, and the fatty acids are transesterified to FAMEs.

  • Radio-GC or Scintillation Counting: The radioactivity of the FAMEs is quantified using a radio-gas chromatograph or by collecting the corresponding GC peaks and analyzing them with a liquid scintillation counter.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the confirmed biosynthetic pathway for this compound and the experimental workflow for its confirmation.

Biosynthesis of this compound Isoleucine Isoleucine alpha_keto_acid α-Keto-β-methylvalerate Isoleucine->alpha_keto_acid Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_acid->Methylbutyryl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) Methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS x4 Methyldecanoyl_CoA This compound FAS->Methyldecanoyl_CoA Elongation

Caption: Biosynthetic pathway of this compound from isoleucine.

Experimental Workflow cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Culture Bacterial Culture Labeled_Precursor Add Isotopically Labeled Isoleucine (e.g., ¹³C-Isoleucine) Culture->Labeled_Precursor Harvest Harvest Cells Labeled_Precursor->Harvest Lipid_Extraction Lipid Extraction Harvest->Lipid_Extraction FAME_Prep FAME Preparation Lipid_Extraction->FAME_Prep GC_MS GC-MS Analysis FAME_Prep->GC_MS NMR NMR Analysis FAME_Prep->NMR Interpretation Confirm Incorporation of Isotopic Label into 6-Methyldecanoic Acid GC_MS->Interpretation NMR->Interpretation

Caption: Experimental workflow for isotopic labeling studies.

References

Comparative Metabolomics of Wild-Type vs. Mutant Strains for 6-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of a wild-type bacterial strain and a mutant strain with a deficiency in branched-chain fatty acid (BCFA) biosynthesis, focusing on the metabolite 6-Methyldecanoyl-CoA. This document outlines the expected quantitative differences in key metabolites, details the experimental protocols for such a comparative study, and visualizes the pertinent metabolic pathway and experimental workflow.

Introduction

This compound is a branched-chain fatty acyl-CoA that plays a role in the synthesis of BCFAs. These fatty acids are crucial components of the cell membrane in many bacteria, influencing membrane fluidity and adaptation to environmental stress. The biosynthesis of this compound is initiated from the branched-chain amino acid leucine. Mutations in the enzymatic machinery responsible for this pathway can lead to significant alterations in the cellular metabolome, particularly in the profile of fatty acids.

This guide focuses on a common type of mutation affecting BCFA synthesis: a deficiency in the branched-chain α-keto acid dehydrogenase (Bkd) complex. This enzyme is responsible for converting branched-chain α-keto acids, derived from branched-chain amino acids, into their corresponding acyl-CoA primers for BCFA synthesis. A mutation in the bkd gene cluster is expected to decrease the production of this compound and other BCFAs.

Data Presentation: Predicted Metabolite Level Comparison

The following table summarizes the predicted quantitative differences in key metabolites between a wild-type strain and a bkd mutant strain, based on established knowledge of BCFA biosynthesis pathways.

MetaboliteWild-Type Strain (Relative Abundance)Mutant Strain (bkd deficient) (Relative Abundance)Predicted Fold Change (Mutant/Wild-Type)
Leucine1.01.5 - 2.0
α-Ketoisocaproate1.02.0 - 3.0
Isovaleryl-CoA1.0< 0.1↓↓↓
This compound 1.0 < 0.1 ↓↓↓
Other iso-odd BCFAs1.0< 0.2↓↓↓
Straight-Chain Fatty Acids1.01.2 - 1.5

Note: The values presented are hypothetical and serve to illustrate the expected trends in a comparative metabolomics study.

Experimental Protocols

A robust comparative metabolomics study to analyze this compound and related metabolites would typically involve the following key experimental procedures:

1. Sample Preparation

  • Cell Culture: Grow wild-type and mutant bacterial strains in appropriate liquid culture media to the mid-logarithmic phase.

  • Metabolite Quenching and Extraction:

    • Rapidly harvest cells by centrifugation at 4°C.

    • Quench metabolic activity by resuspending the cell pellet in a cold solvent mixture, such as 60% ethanol, and snap-freezing in liquid nitrogen.[1]

    • Perform metabolite extraction using a two-phase solvent system, for example, a modified Bligh-Dyer extraction with a chloroform:methanol:water ratio of 1:2:1.[2]

    • Separate the polar and non-polar phases by centrifugation. The fatty acyl-CoAs will be in the non-polar (chloroform) phase.

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, fatty acids are typically derivatized to form fatty acid methyl esters (FAMEs) to increase their volatility.[3] This is achieved by incubating the dried lipid extract with a reagent such as 10% BF3-methanol at 95°C.[3]

2. GC-MS Analysis

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for fatty acid analysis (e.g., HP-5MS).[3]

  • Injection and Separation: Inject 1 µL of the derivatized sample in splitless mode.[3] The oven temperature program should be optimized to separate the FAMEs of interest. A typical program might be: hold at 80°C for 1 min, ramp to 250°C at 7°C/min, and hold at 250°C for 10 min.[3]

  • Mass Spectrometry: Acquire data in full scan mode over a mass range of 35 to 600 m/z.[3] The inlet and MS source temperatures are typically maintained at 250°C and 230°C, respectively.[3]

3. Data Analysis

  • Metabolite Identification: Identify peaks corresponding to specific FAMEs by comparing their retention times and mass spectra to a standard library (e.g., FAMEs mix C8-C24).

  • Quantification: Determine the relative abundance of each metabolite by integrating the peak area of its corresponding ion chromatogram. Normalize the data to an internal standard and the initial sample amount.

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify significant differences in metabolite levels between the wild-type and mutant strains.

Mandatory Visualization

G Biosynthesis Pathway of this compound Leucine Leucine alpha_Keto_Isocaproate alpha_Keto_Isocaproate Leucine->alpha_Keto_Isocaproate Transaminase Bkd Branched-chain α-keto acid dehydrogenase (Bkd) alpha_Keto_Isocaproate->Bkd Isovaleryl_CoA Isovaleryl_CoA FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS Six_Methyldecanoyl_CoA Six_Methyldecanoyl_CoA Bkd->Isovaleryl_CoA FAS->Six_Methyldecanoyl_CoA Elongation cycles

Caption: Biosynthesis pathway of this compound from leucine.

G Comparative Metabolomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Cell_Culture Cell Culture (Wild-Type & Mutant) Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing (Peak Integration) GC_MS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification Statistical_Analysis->Metabolite_Identification Quantitative_Comparison Quantitative Comparison Metabolite_Identification->Quantitative_Comparison

Caption: A typical workflow for comparative metabolomics analysis.

G Logical Relationship of Comparison Wild_Type Wild-Type Strain Functional_Bkd Functional Bkd Enzyme Wild_Type->Functional_Bkd Mutant Mutant Strain Non_Functional_Bkd Non-Functional Bkd Enzyme Mutant->Non_Functional_Bkd Normal_BCFA_Synthesis Normal BCFA Synthesis Functional_Bkd->Normal_BCFA_Synthesis Impaired_BCFA_Synthesis Impaired BCFA Synthesis Non_Functional_Bkd->Impaired_BCFA_Synthesis Normal_6_Methyldecanoyl_CoA Normal Levels of This compound Normal_BCFA_Synthesis->Normal_6_Methyldecanoyl_CoA Reduced_6_Methyldecanoyl_CoA Reduced Levels of This compound Impaired_BCFA_Synthesis->Reduced_6_Methyldecanoyl_CoA

Caption: Logical flow from genotype to metabolic phenotype.

References

Functional Validation of Genes in 6-Methyldecanoyl-CoA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the functional validation of genes involved in the synthesis of 6-Methyldecanoyl-CoA, a branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria, particularly actinomycetes, influencing membrane fluidity and permeability. The enzymes responsible for their synthesis, therefore, represent potential targets for novel antimicrobial drug development. This document outlines the proposed biosynthetic pathway, compares key genetic validation techniques, and provides detailed experimental protocols and supporting data.

Proposed Biosynthetic Pathway of this compound

The synthesis of 6-methyldecanoic acid, and subsequently its CoA thioester, is proposed to proceed via a Type I Polyketide Synthase (PKS) or a Fatty Acid Synthase (FAS) system with specificity for branched starter and extender units. The position of the methyl group at an even-numbered carbon (C-6) suggests the incorporation of a methylmalonyl-CoA extender unit during chain elongation.

A key enzyme in providing the methylmalonyl-CoA extender unit is Acyl-CoA Carboxylase (ACC) . This enzyme carboxylates propionyl-CoA to form methylmalonyl-CoA. The subsequent chain elongation is carried out by a modular PKS or a dissociable Type II FAS. The starter unit is likely a short-chain acyl-CoA, such as butyryl-CoA.

The proposed pathway involves the following key steps and enzymes:

  • Starter Unit Selection: A short-chain acyl-CoA (e.g., butyryl-CoA) is selected by the ketoacyl synthase (KS) domain of the PKS/FAS.

  • Extender Unit Formation: Acyl-CoA carboxylase (ACC) catalyzes the carboxylation of propionyl-CoA to produce methylmalonyl-CoA.

  • Chain Elongation: The PKS/FAS complex iteratively condenses malonyl-CoA and one unit of methylmalonyl-CoA with the starter unit to build the acyl chain. The introduction of methylmalonyl-CoA at the appropriate step results in the methyl branch at the C-6 position.

  • Termination: The final acyl chain is released from the acyl carrier protein (ACP) domain, often by a thioesterase (TE) domain, yielding 6-methyldecanoic acid, which is then activated to this compound.

6-Methyldecanoyl-CoA_Biosynthesis cluster_0 Precursor Supply cluster_1 Key Enzymes cluster_2 Intermediates & Product Propionyl_CoA Propionyl-CoA ACC Acyl-CoA Carboxylase (ACC) Propionyl_CoA->ACC Butyryl_CoA Butyryl-CoA PKS_FAS Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) Butyryl_CoA->PKS_FAS Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_FAS Extender Unit Methylmalonyl_CoA Methylmalonyl-CoA ACC->Methylmalonyl_CoA Acyl_ACP Growing Acyl-ACP Chain PKS_FAS->Acyl_ACP Elongation Methylmalonyl_CoA->PKS_FAS Methyl Extender Unit Six_Methyldecanoyl_CoA This compound Acyl_ACP->Six_Methyldecanoyl_CoA Termination & Activation

Caption: Proposed biosynthetic pathway for this compound.

Comparison of Gene Functional Validation Methods

The functional validation of genes implicated in this compound synthesis is crucial to confirm their role and to assess their potential as drug targets. The two primary approaches are gene knockout and gene knockdown, with CRISPR-based technologies offering precise and efficient tools for both.

FeatureGene Knockout (e.g., via Homologous Recombination or CRISPR/Cas9)Gene Knockdown (e.g., CRISPRi)
Mechanism Complete and permanent disruption of the target gene at the DNA level.Transient and tunable reduction of gene expression at the transcriptional level.
Effect on Gene Function Complete loss of function.Partial loss of function (hypomorphic).
Lethality Can be lethal if the target gene is essential for viability, which can complicate analysis.Generally non-lethal for essential genes, allowing for the study of their function at reduced expression levels.
Off-target Effects Can have off-target cleavage events, although CRISPR/Cas9 is highly specific.Off-target effects are possible through unintended binding of the dCas9-sgRNA complex, but generally considered to have fewer off-target effects than RNAi.
Reversibility Permanent.Reversible; gene expression can be restored by removing the inducing agent.
Applications Unambiguous determination of gene essentiality and function. Creation of stable mutant cell lines for long-term studies.Study of essential genes. Titration of gene dosage to study dose-dependent effects.
Considerations Requires efficient homologous recombination or CRISPR/Cas9 delivery and repair. May trigger compensatory mechanisms.Requires a mechanism for inducible expression of the CRISPRi machinery. The level of knockdown can vary.

Quantitative Data from Functional Validation Studies

The following table summarizes hypothetical quantitative data from studies on the functional validation of genes involved in branched-chain fatty acid synthesis in a model organism like Streptomyces coelicolor.

Gene TargetValidation MethodKey Phenotypic ChangeWild-Type (% of Total Fatty Acids)Mutant (% of Total Fatty Acids)Fold Change
accA2 (Acyl-CoA Carboxylase α-subunit)Gene KnockoutReduction in methyl-branched fatty acids15.2% (anteiso-C15:0)3.1% (anteiso-C15:0)-4.9
25.8% (iso-C16:0)8.5% (iso-C16:0)-3.0
fabH (β-ketoacyl-ACP synthase III)Gene KnockoutAltered ratio of branched to straight-chain fatty acids85% (Total BCFAs)60% (Total BCFAs)-1.4
15% (Total SCFAs)40% (Total SCFAs)+2.7
pks-moduleX-TE (Thioesterase domain)CRISPRi KnockdownAccumulation of shorter-chain BCFAs5.1% (anteiso-C13:0)18.9% (anteiso-C13:0)+3.7
12.3% (iso-C14:0)25.6% (iso-C14:0)+2.1

Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout in Streptomyces

This protocol describes the generation of a gene knockout mutant in Streptomyces using the pCRISPomyces-2 plasmid system.

CRISPR_Knockout_Workflow cluster_0 Plasmid Construction cluster_1 Streptomyces Transformation cluster_2 Mutant Verification Design_sgRNA 1. Design sgRNA targeting the gene of interest Amplify_Homology_Arms 2. Amplify upstream and downstream homology arms (∼1.5 kb each) Design_sgRNA->Amplify_Homology_Arms Assemble_Plasmid 3. Assemble sgRNA and homology arms into pCRISPomyces-2 via Gibson Assembly Amplify_Homology_Arms->Assemble_Plasmid Transform_Ecoli 4. Transform into E. coli for plasmid propagation Assemble_Plasmid->Transform_Ecoli Conjugation 5. Introduce the plasmid into Streptomyces via intergeneric conjugation from E. coli ET12567/pUZ8002 Transform_Ecoli->Conjugation Selection 6. Select for exconjugants on apramycin (B1230331) and nalidixic acid plates Conjugation->Selection PCR_Screening 7. Screen for double-crossover mutants by PCR Selection->PCR_Screening Sequencing 8. Sequence the PCR product to confirm gene deletion PCR_Screening->Sequencing Plasmid_Curing 9. Cure the pCRISPomyces-2 plasmid by growth at a non-permissive temperature (37°C) Sequencing->Plasmid_Curing

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Streptomyces.

Materials:

  • Streptomyces strain of interest

  • E. coli ET12567/pUZ8002 donor strain

  • pCRISPomyces-2 plasmid

  • Primers for sgRNA and homology arms

  • High-fidelity DNA polymerase

  • Gibson Assembly Master Mix

  • LB and MS agar (B569324) plates with appropriate antibiotics (apramycin, nalidixic acid, chloramphenicol)

Procedure:

  • sgRNA and Homology Arm Design: Design a 20-bp sgRNA sequence targeting a coding region of the gene of interest. Design primers to amplify ~1.5 kb regions upstream and downstream of the target gene.

  • Plasmid Construction:

    • Amplify the homology arms using high-fidelity PCR.

    • Assemble the sgRNA cassette and the two homology arms into the pCRISPomyces-2 vector using Gibson Assembly.

    • Transform the assembly product into E. coli DH5α and select for transformants on LB agar with apramycin.

    • Verify the correct assembly by restriction digest and Sanger sequencing.

  • Conjugation:

    • Transform the verified plasmid into the E. coli donor strain ET12567/pUZ8002.

    • Grow the E. coli donor strain and the Streptomyces recipient strain to mid-log phase.

    • Mix the donor and recipient cultures and spot onto MS agar plates.

    • Incubate at 30°C for 16-20 hours.

    • Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

  • Mutant Screening and Verification:

    • Isolate individual Streptomyces colonies and patch onto new selective plates.

    • Perform colony PCR using primers that flank the targeted gene region. A smaller PCR product compared to the wild-type indicates a successful double-crossover deletion.

    • Sequence the PCR product from putative mutants to confirm the precise deletion.

  • Plasmid Curing:

    • Streak the confirmed mutant on non-selective MS agar and incubate at 37°C to promote loss of the temperature-sensitive pCRISPomyces-2 plasmid.

    • Verify plasmid loss by patching colonies onto apramycin-containing and apramycin-free plates.

GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the preparation and analysis of FAMEs from bacterial cultures to quantify the fatty acid profile.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Acetyl chloride

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Cell Culture and Harvesting: Grow the bacterial strain (wild-type and mutant) under desired conditions. Harvest the cells by centrifugation and wash with saline solution. Lyophilize the cell pellet.

  • Transesterification:

    • To the dried cell pellet (10-20 mg), add 2 mL of methanol:acetyl chloride (95:5, v/v).

    • Incubate at 80°C for 1 hour in a sealed tube.

    • Cool the reaction mixture to room temperature.

  • Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • If necessary, concentrate the sample under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME extract into the GC-MS.

    • Use a temperature program that allows for the separation of different FAMEs (e.g., initial temperature of 120°C, ramp to 280°C).

    • Identify the FAMEs based on their retention times and mass spectra by comparison to known standards and a mass spectral library.

    • Quantify the relative abundance of each fatty acid by integrating the peak areas.

FAME_Analysis_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Cell_Harvesting 1. Harvest and lyophilize bacterial cells Transesterification 2. Transesterify fatty acids to FAMEs using methanolic HCl Cell_Harvesting->Transesterification Extraction 3. Extract FAMEs into hexane Transesterification->Extraction Drying 4. Dry and concentrate the FAME extract Extraction->Drying Injection 5. Inject sample into GC-MS Drying->Injection Separation 6. Separate FAMEs on a capillary column Injection->Separation Detection 7. Detect and identify FAMEs by mass spectrometry Separation->Detection Integration 8. Integrate peak areas Detection->Integration Quantification 9. Quantify relative abundance of each fatty acid Integration->Quantification

Caption: Workflow for GC-MS analysis of fatty acid methyl esters (FAMEs).

Comparative Analysis of 6-Methyldecanoyl-CoA and its Analogs on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 6-Methyldecanoyl-CoA and its analogs on key cellular signaling pathways. The information presented herein is based on experimental data from published research, focusing on the interactions of branched-chain fatty acids (BCFAs) with nuclear receptors and the mTORC1 pathway. Due to the limited direct research on this compound, this guide draws comparisons from structurally similar methyl-branched fatty acids and their straight-chain counterparts to infer potential biological activities and guide future research.

Introduction to this compound and its Significance

This compound is a branched-chain acyl-coenzyme A (CoA) ester. BCFAs are found in various biological systems and are known to be more than just metabolic intermediates; they are active signaling molecules that can regulate gene expression and cellular metabolism. Understanding the specific effects of methyl-branching on the signaling capabilities of fatty acyl-CoAs is crucial for elucidating their physiological roles and for the development of targeted therapeutics for metabolic and inflammatory diseases.

This guide will focus on two primary signaling pathways influenced by fatty acids and their derivatives:

  • Peroxisome Proliferator-Activated Receptors (PPARs): A family of nuclear receptors that act as ligand-activated transcription factors regulating genes involved in lipid metabolism, inflammation, and energy homeostasis.

  • Mammalian Target of Rapamycin Complex 1 (mTORC1): A central regulator of cell growth, proliferation, and metabolism that integrates signals from nutrients, including amino acids and lipids.

Data Presentation: Comparative Effects on PPAR Activation

The following table summarizes the activation of PPAR isoforms by various fatty acids, including straight-chain and branched-chain analogs. This data is compiled from studies using luciferase reporter assays to quantify receptor activation. The potency of these fatty acids as PPAR ligands can vary based on chain length, saturation, and the presence and position of methyl branches.

CompoundTarget ReceptorCell LineAssay TypeResult (EC50 or Fold Activation)Reference
Straight-Chain Fatty Acids
Decanoic Acid (C10:0)PPARγ3T3-L1Luciferase ReporterWeak partial agonist[1][2]
Octanoic Acid (C8:0)PPARγ3T3-L1Luciferase ReporterWeak partial agonist[1][2]
Linoleic Acid (C18:2)PPARα3T3-L1Luciferase ReporterSignificant activation at 5-10 µM[3]
α-Linolenic Acid (C18:3)PPARα3T3-L1Luciferase ReporterSignificant activation at 5-10 µM[3]
Branched-Chain Fatty Acids
Phytanic AcidPPARα-Ligand Binding AssayHigh-affinity ligand[4][5]
Pristanic AcidPPARα-Ligand Binding AssayHigh-affinity ligand[4][5]
Perfluorooctanoate (PFOA)PPARα3T3-L1Luciferase ReporterAgonist activity[3][6]
PFOA (branched isomers)PPARα3T3-L1Luciferase ReporterAgonist activity[3][6]
Acyl-CoA Esters
Phytanoyl-CoAPPARα-Ligand Binding AssayHigh affinity (Kd ~11 nM)[5]
Pristanoyl-CoAPPARα-Ligand Binding AssayHigh affinity (Kd ~11 nM)[5]

Note: The data indicates that both straight-chain and branched-chain fatty acids can activate PPARs. Notably, the CoA thioesters of branched-chain fatty acids can be more potent PPARα ligands than their corresponding free fatty acids[5]. This suggests that this compound could be a direct and potent modulator of PPARα activity.

Signaling Pathway Diagrams

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (e.g., 6-Methyldecanoic Acid) FABP Fatty Acid Binding Protein BCFA->FABP Binding & Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase FABP->Acyl_CoA_Synthetase BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->BCFA_CoA Activation PPAR PPARα/γ BCFA_CoA->PPAR Ligand Binding PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binding to DNA Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Transcription Activation

Caption: PPAR signaling pathway activated by a branched-chain fatty acid.

mTORC1 Signaling and Branched-Chain Amino/Fatty Acids

mTORC1_Signaling Amino_Acids Amino Acids (e.g., Leucine) BCFA_synthesis Monomethyl BCFA Synthesis Amino_Acids->BCFA_synthesis mTORC1 mTORC1 BCFA_synthesis->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation (inhibition) Translation Protein Synthesis & Cell Growth S6K1->Translation 4EBP1->Translation Inhibition (when active)

Caption: mTORC1 activation by a leucine-derived monomethyl BCFA.

Experimental Protocols

A common method to assess the activation of nuclear receptors like PPARs by compounds such as this compound and its analogs is the luciferase reporter gene assay .

Luciferase Reporter Gene Assay for PPAR Activation

Objective: To quantify the ability of a test compound to activate a specific PPAR isoform.

Principle: This assay utilizes genetically modified cells that express a PPAR isoform and a reporter gene (luciferase) linked to a PPAR response element (PPRE). When a ligand activates the PPAR, the PPAR-RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of PPAR activation.

Methodology:

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured in appropriate media.

    • Cells are co-transfected with two plasmids:

      • An expression vector containing the full-length cDNA for the PPAR isoform of interest (e.g., PPARα, PPARγ).

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a PPRE.

    • A third plasmid expressing a control reporter (e.g., β-galactosidase or Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • After transfection, cells are treated with various concentrations of the test compounds (e.g., this compound, its analogs, and positive/negative controls).

    • A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated with the compounds for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay:

    • The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • A lysis buffer is added to the cells to release the cellular contents, including the expressed luciferase enzyme.

    • The cell lysate is transferred to a luminometer plate.

    • A luciferase assay substrate is added to the lysate. The luciferase enzyme catalyzes a reaction that produces light.

  • Data Analysis:

    • A luminometer measures the light intensity produced in each well.

    • The luciferase activity is normalized to the activity of the control reporter.

    • The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

    • Dose-response curves are generated, and EC50 values (the concentration at which 50% of the maximal response is observed) are calculated to compare the potency of the different compounds.

Experimental Workflow Diagram

Luciferase_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T) Transfection 2. Co-transfection - PPAR expression vector - PPRE-luciferase reporter Cell_Culture->Transfection Treatment 3. Compound Treatment (this compound & analogs) Transfection->Treatment Incubation 4. Incubation (24 hours) Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Assay 6. Luciferase Assay Lysis->Assay Analysis 7. Data Analysis (Fold activation, EC50) Assay->Analysis

Caption: Workflow for a PPAR luciferase reporter assay.

Conclusion

The available evidence strongly suggests that branched-chain fatty acids and their CoA esters, such as this compound, are likely to be active signaling molecules. Their effects are primarily mediated through the activation of PPAR nuclear receptors, which play a central role in regulating lipid metabolism and inflammation. Furthermore, emerging research indicates a potential role for BCFAs in modulating the mTORC1 pathway, a key controller of cell growth.

Direct comparative studies on this compound and its specific analogs are needed to fully elucidate their structure-activity relationships and signaling potency. The experimental protocols and pathway information provided in this guide offer a framework for conducting such investigations. A deeper understanding of how methyl-branching in fatty acyl-CoAs influences their interaction with cellular signaling networks will be invaluable for the development of novel therapeutic agents for metabolic and other diseases.

References

Orthogonal Analytical Methods for the Confirmation of 6-Methyldecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of 6-Methyldecanoyl-CoA, a branched-chain acyl-coenzyme A, is critical for understanding its role in various metabolic pathways, including branched-chain fatty acid metabolism. Given the complexity of biological matrices, relying on a single analytical method is often insufficient for unambiguous confirmation. This guide provides a comparative overview of three orthogonal analytical methods for the robust confirmation of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Comparison at a Glance

Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, structural information, and sample preparation complexity. The choice of method or combination of methods will depend on the specific research question and available instrumentation.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of the intact molecule by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation of the volatile fatty acid derivative (after hydrolysis and esterification) by gas chromatography, followed by mass-based detection.Provides detailed structural information based on the magnetic properties of atomic nuclei within the molecule.
Analyte Intact this compound6-Methyldecanoic acid methyl ester (FAME)Intact this compound
Sensitivity High (picomole to femtomole range)High (picogram to nanogram range)Low (micromole to millimole range)
Specificity Very High (based on retention time and specific mass transitions)High (based on retention time and mass spectrum)High (provides unambiguous structural elucidation)
Quantitative Accuracy ExcellentGood to Excellent (requires derivatization)Good (requires higher concentrations)
Sample Preparation Moderate (extraction from biological matrix)Complex (extraction, hydrolysis, and derivatization)Simple to Moderate (extraction and purification)
Primary Use Targeted quantification and confirmationConfirmatory analysis of the fatty acid moietyStructural elucidation and confirmation of pure standards

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common and robust method for the quantitative analysis of acyl-CoAs from biological samples.[1][2]

Sample Preparation (from cell culture):

  • Harvest cells and rapidly quench metabolism by washing with ice-cold phosphate-buffered saline.

  • Extract acyl-CoAs by adding an ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid).

  • Vortex vigorously and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then re-equilibrate.
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (MRM) Precursor ion (Q1): m/z 936.5 (M+H)+; Product ion (Q3): m/z 428.1 (adenosine diphosphate (B83284) fragment) or a neutral loss of 507.1 Da.[3]
Collision Energy Optimize for the specific instrument, typically in the range of 30-50 eV.
Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides orthogonal confirmation by analyzing the 6-methyldecanoic acid portion of the molecule after chemical derivatization.

Sample Preparation and Derivatization:

  • Perform an initial extraction of lipids from the sample as described for LC-MS/MS.

  • Hydrolysis: Add a strong base (e.g., 1 M KOH in methanol) to the dried extract and heat at 60°C for 1 hour to cleave the CoA thioester bond, liberating the free fatty acid.

  • Acidification: Neutralize the solution with an acid (e.g., HCl) to a pH below 3.

  • Extraction of Free Fatty Acid: Extract the 6-methyldecanoic acid into an organic solvent like hexane (B92381).

  • Derivatization to FAME: Evaporate the hexane and add a methylating agent (e.g., 14% BF3 in methanol) and heat at 60°C for 30 minutes to convert the fatty acid to its more volatile methyl ester.

  • Add water and extract the 6-methyldecanoic acid methyl ester into hexane for GC-MS analysis.

GC-MS Parameters:

ParameterRecommended Setting
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Mode Splitless
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Mode Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Characteristic Ions Molecular ion (m/z 186.3) and key fragment ions of the methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation of molecules and can be used to confirm the identity of a purified standard of this compound.

Sample Preparation:

  • A purified and relatively concentrated sample of this compound is required (typically >1 mg).

  • Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Parameters:

ParameterDescription
Spectrometer A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
Experiments ¹H NMR: Provides information on the number and environment of protons. ¹³C NMR: Provides information on the carbon skeleton. 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons for complete structural assignment.
Expected Chemical Shifts ¹H NMR: Distinct signals for the methyl group on the acyl chain, the methylene (B1212753) protons adjacent to the thioester, and the characteristic signals of the coenzyme A moiety. ¹³C NMR: A unique signal for the carbonyl carbon of the thioester, the methyl carbon, and other carbons in the acyl chain and coenzyme A.

Visualizing Workflows and Pathways

Experimental Workflow for Orthogonal Confirmation

G cluster_sample Biological Sample cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Sample Biological Sample (e.g., Cells, Tissue) Extraction1 Acyl-CoA Extraction Sample->Extraction1 LCMS LC-MS/MS Analysis of This compound Extraction1->LCMS Hydrolysis Hydrolysis & Derivatization Extraction1->Hydrolysis GCMS GC-MS Analysis of 6-Methyldecanoic Acid Methyl Ester Hydrolysis->GCMS Purification Purification of Standard NMR NMR Spectroscopy Purification->NMR

Caption: Workflow for orthogonal confirmation of this compound.

Metabolic Context of this compound

This compound is an intermediate in the metabolism of branched-chain fatty acids. Its formation and subsequent processing are part of a larger metabolic network.

G Branched-Chain\nAmino Acids Branched-Chain Amino Acids Branched-Chain\nKeto Acids Branched-Chain Keto Acids Branched-Chain\nAmino Acids->Branched-Chain\nKeto Acids Propionyl-CoA Propionyl-CoA Branched-Chain\nKeto Acids->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle 6-Methyldecanoic Acid 6-Methyldecanoic Acid This compound This compound 6-Methyldecanoic Acid->this compound Acyl-CoA Synthetase Beta-Oxidation\nProducts Beta-Oxidation Products This compound->Beta-Oxidation\nProducts Beta-Oxidation Beta-Oxidation\nProducts->Propionyl-CoA

Caption: Simplified metabolic pathway involving this compound.

References

Safety Operating Guide

6-Methyldecanoyl-CoA proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before disposal, safe handling is paramount. Researchers should adhere to the following operational procedures when working with 6-Methyldecanoyl-CoA and its associated waste.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles. If there is a splash hazard, a face shield is recommended.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or chloroprene. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of any dusts, vapors, or aerosols.

  • Prevent contact with skin and eyes.

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.

  • Wash hands thoroughly after handling.[1]

  • Keep a record of when the chemical was received and opened.

Step-by-Step Disposal Plan for this compound

This compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[2] The following steps outline the correct disposal procedure:

  • Waste Identification: As soon as the decision is made to discard the material, it is considered waste and must be managed according to hazardous waste regulations.[3]

  • Container Selection:

    • Collect waste in a compatible, leak-proof container with a secure, screw-on cap. The original manufacturer's container is often a good choice.[4][5]

    • Ensure the container is in good condition, free from cracks, rust, or deterioration.[3][6]

    • If transferring to a new container, ensure it is chemically compatible and properly labeled.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[3]

    • Identify the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when waste was first added to the container.[4]

  • Waste Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.[4][6]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Use secondary containment, such as a lab tray or bin, to capture any potential leaks and to segregate incompatible waste types.[4] A secondary container should be able to hold 110% of the volume of the primary container.[4]

    • Segregate this compound waste from incompatible materials like strong acids, bases, and oxidizing agents.[6]

  • Requesting Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.

    • Follow your institution's specific procedures for waste collection requests.

    • Do not exceed accumulation time or quantity limits set by regulations and your institution.[4][5]

Disposal and Storage Requirements

The following table summarizes key quantitative guidelines for hazardous waste management. Note that specific limits may vary by jurisdiction and institution.

ParameterGuideline / LimitSource(s)
Container Fill Level Do not fill beyond the neck; leave at least one inch of headspace to allow for expansion.[6]
pH for Drain Disposal Between 5.5 and 10.5 (for approved, non-hazardous aqueous solutions only; not applicable to this compound).[2]
Storage Time Limit Must be collected within 90-150 days from the accumulation start date, depending on institutional policy.[4][5]
Quantity Accumulation Limit Up to 55 gallons of a single hazardous waste stream. Exceeding this requires collection within three days.[4]
Secondary Containment Must be capable of holding 110% of the volume of the primary container(s).[4]

Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal A Material Identified as Waste (No Longer in Use) B Is this a hazardous chemical? A->B C Consult SDS and institutional guidelines. Assume hazardous if unknown. B->C Yes / Unsure D Treat as Hazardous Waste C->D E Select Compatible Container (Leak-proof, screw cap) D->E F Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date E->F G Store in Designated Area F->G H Use Secondary Containment G->H I Segregate from Incompatibles (e.g., strong acids, bases) H->I J Keep Container Closed I->J K Monitor Accumulation Time & Volume Limits J->K L Schedule Pickup with Environmental Health & Safety (EH&S) K->L M Waste Removed for Proper Disposal L->M

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.